2-Deoxokanshone M
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
Molecular Formula |
C12H16O2 |
|---|---|
Molecular Weight |
192.25 g/mol |
IUPAC Name |
(4aS,5R)-4a,5-dimethyl-4,5,6,7-tetrahydronaphthalene-1,3-dione |
InChI |
InChI=1S/C12H16O2/c1-8-4-3-5-10-11(14)6-9(13)7-12(8,10)2/h5,8H,3-4,6-7H2,1-2H3/t8-,12+/m1/s1 |
InChI Key |
QBWXJIDMACMDQA-PELKAZGASA-N |
Isomeric SMILES |
C[C@@H]1CCC=C2[C@]1(CC(=O)CC2=O)C |
Canonical SMILES |
CC1CCC=C2C1(CC(=O)CC2=O)C |
Origin of Product |
United States |
Foundational & Exploratory
An In-depth Technical Guide to 2-Deoxokanshone M and its Progenitor, Kanshone M
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the chemical and biological properties of Kanshone M, a sesquiterpenoid isolated from Nardostachys jatamansi, and its derivative, 2-Deoxokanshone M. This document collates available data on their chemical structures, physicochemical properties, and biological activities, with a focus on their potential as anti-neuroinflammatory agents. Detailed experimental protocols for isolation and characterization, alongside an exploration of their mechanism of action involving the NF-κB signaling pathway, are presented to support further research and drug development efforts in this area.
Introduction
The rhizomes and roots of Nardostachys jatamansi have a long history of use in traditional medicine for treating a variety of ailments, including inflammatory conditions. Modern phytochemical investigations have led to the isolation of a diverse array of bioactive sesquiterpenoids from this plant. Among these are the kanshones, a class of compounds that have demonstrated significant biological activities. This guide focuses on Kanshone M and its derivative, this compound, providing a detailed repository of current knowledge to facilitate their further investigation for therapeutic applications.
Chemical Structure and Physicochemical Properties
The chemical structures of Kanshone M and the proposed structure of this compound are presented below. Kanshone M was first isolated and characterized by Ko et al.[1]. The initial user query for "this compound" suggests a derivative of Kanshone M. While the definitive isolation and characterization of this compound are not yet widely published, its proposed structure is based on the known structure of Kanshone M and the "2-deoxo" nomenclature, which implies the removal of the ketone group at the C-2 position.
Image of the chemical structures of Kanshone M and the proposed this compound would be placed here.
Table 1: Physicochemical and Spectroscopic Data for Kanshone M
| Property | Data | Source |
| Molecular Formula | C₁₂H₁₄O₃ | [1] |
| Appearance | Yellowish oil | [1] |
| ¹H-NMR (pyridine-d₅) | See Table 2 | [1] |
| ¹³C-NMR (pyridine-d₅) | See Table 2 | [1] |
| HRESIMS | [M+H]⁺ consistent with C₁₂H₁₄O₃ |
Table 2: ¹H and ¹³C NMR Data for Kanshone M in pyridine-d₅
| Position | δC (ppm) | δH (ppm, mult., J in Hz) |
| 1 | 145.2 | 7.22, d, 5.5 |
| 2 | 200.1 | |
| 3 | 35.6 | 2.55, dd, 14.2, 4.8; 2.25, dd, 14.2, 12.5 |
| 4 | 40.1 | 3.67, m |
| 4a | 130.5 | |
| 5 | 45.3 | |
| 6 | 42.1 | 3.07, m |
| 7 | 125.4 | |
| 8 | 120.8 | 6.03, s |
| 8a | 160.2 | |
| 9 | 70.3 | |
| 14 | 20.8 | 1.33, s |
| 15 | 25.4 | 1.14, d, 7.0 |
Data extracted from Ko et al.
Biological Activity and Mechanism of Action
While specific biological activity data for Kanshone M and this compound is limited, related compounds isolated from Nardostachys jatamansi have demonstrated significant anti-neuroinflammatory effects. These effects are primarily attributed to the inhibition of pro-inflammatory mediators.
The primary mechanism of action for the anti-neuroinflammatory effects of related sesquiterpenoids involves the modulation of the Nuclear Factor-kappa B (NF-κB) signaling pathway . In stimulated microglial cells, these compounds have been shown to suppress the phosphorylation of IκB-α, which in turn prevents the translocation of the NF-κB p65 subunit to the nucleus. This inhibition leads to a downstream reduction in the expression of pro-inflammatory genes.
Diagram 1: Proposed Anti-Neuroinflammatory Signaling Pathway of Kanshone Derivatives
Caption: Inhibition of the NF-κB signaling pathway by Kanshone derivatives.
Experimental Protocols
The following protocols are based on the methodologies described by Ko et al. for the isolation and characterization of Kanshone M from Nardostachys jatamansi.
Isolation of Kanshone M
-
Extraction: The dried rhizomes and roots of Nardostachys jatamansi are ground and extracted with methanol (B129727) at room temperature. The solvent is then evaporated under reduced pressure to yield a crude extract.
-
Solvent Partitioning: The crude extract is suspended in water and partitioned successively with hexane, ethyl acetate (B1210297), and n-butanol.
-
Chromatography: The ethyl acetate fraction is subjected to silica (B1680970) gel column chromatography, eluting with a gradient of chloroform (B151607) and methanol. Fractions containing compounds of interest are further purified using preparative HPLC with a C18 column and a methanol-water gradient.
-
Final Purification: Final purification of Kanshone M is achieved through repeated preparative HPLC.
Diagram 2: Experimental Workflow for Isolation of Kanshone M
Caption: Workflow for the isolation of Kanshone M from Nardostachys jatamansi.
Structural Elucidation
The structure of isolated Kanshone M is determined using a combination of spectroscopic techniques:
-
Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR spectra are recorded to determine the carbon-hydrogen framework. 2D NMR experiments (COSY, HSQC, HMBC) are used to establish connectivity.
-
Mass Spectrometry (MS): High-resolution electrospray ionization mass spectrometry (HRESIMS) is used to determine the exact molecular formula.
Conclusion and Future Directions
Kanshone M and its potential derivative, this compound, represent promising scaffolds for the development of novel anti-neuroinflammatory agents. The available data, though limited, points towards a mechanism of action involving the inhibition of the NF-κB signaling pathway, a key regulator of inflammation.
Future research should focus on the following areas:
-
Total Synthesis: Development of a synthetic route for Kanshone M and this compound to enable further biological evaluation and structure-activity relationship (SAR) studies.
-
In-depth Biological Evaluation: Comprehensive in vitro and in vivo studies are required to fully characterize their anti-inflammatory and neuroprotective effects.
-
Target Identification: Elucidation of the specific molecular targets of these compounds within the NF-κB pathway and other relevant signaling cascades.
This technical guide serves as a foundational resource to stimulate and support these future research endeavors.
References
Unveiling the Source and Extraction of Tanshinones from Salvia miltiorrhiza: A Technical Guide
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Initial Note on "2-Deoxokanshone M": Extensive literature searches did not yield a specific bioactive compound identified as "this compound." It is possible that this is a novel, yet-to-be-widely-documented compound, a synonym not commonly used, or a misnomer. This guide will therefore focus on the well-characterized and medicinally significant class of compounds to which it likely belongs: the tanshinones, with a primary focus on their isolation from the prominent natural source, Salvia miltiorrhiza.
Introduction to Tanshinones and Their Natural Source
Tanshinones are a group of lipophilic abietane (B96969) diterpenoid compounds that are the primary bioactive constituents of Danshen, the dried root and rhizome of Salvia miltiorrhiza Bunge (Lamiaceae family).[1][2][3] This traditional Chinese medicine has been utilized for centuries to treat a variety of ailments, particularly cardiovascular diseases, owing to its anti-inflammatory and antioxidative properties.[1][2] The major and most studied tanshinones include tanshinone I, tanshinone IIA, and cryptotanshinone. Another notable source of tanshinones and related bioactive compounds is Salvia yunnanensis, which in some cases, has been found to contain higher concentrations of certain tanshinones than S. miltiorrhiza.
Extraction of Tanshinones from Salvia miltiorrhiza
The lipophilic nature of tanshinones dictates the use of organic solvents for their efficient extraction from the dried plant material. Various methods have been developed and optimized to enhance the extraction yield and purity of these compounds.
Conventional Solvent Extraction
Conventional methods for extracting tanshinones often involve the use of organic solvents. However, these methods can be associated with environmental hazards and high costs.
Enhanced Extraction Techniques
To address the limitations of conventional methods, several advanced extraction techniques have been explored. These include:
-
Cloud Point Extraction (CPE): This eco-friendly method utilizes a natural surfactant, such as lecithin (B1663433), to trap hydrophobic compounds like tanshinones. The process involves optimizing conditions such as the solid-to-liquid ratio, surfactant concentration, salt concentration, pH, and temperature to achieve maximum extraction efficiency.
-
High-Speed Counter-Current Chromatography (HSCCC): This technique allows for the direct purification of tanshinones from the crude extract without the need for presaturation of the two-phase solvent mixture.
Quantitative Data on Tanshinone Extraction
The efficiency of different extraction methods can be compared based on the yield and purity of the isolated tanshinones.
| Extraction Method | Compound | Extraction Efficiency/Yield | Purity | Reference |
| Cloud Point Extraction (CPE) with Lecithin | Dihydrotanshinone I | 4.55% increase over water extraction | Not specified | |
| Cryptotanshinone | 8.32% increase over water extraction | Not specified | ||
| Tanshinone I | 15.77% increase over water extraction | Not specified | ||
| Tanshinone IIA | 6.81% increase over water extraction | Not specified | ||
| High-Speed Counter-Current Chromatography (HSCCC) | Tanshinone I | Not specified | > 94% | |
| Tanshinone IIA | Not specified | > 98% |
Experimental Protocols
General Extraction and Isolation Workflow
The following diagram illustrates a general workflow for the extraction and isolation of tanshinones from Salvia miltiorrhiza.
Detailed Protocol for Cloud Point Extraction (CPE)
This protocol is based on the enhanced extraction of tanshinones using a natural surfactant.
-
Sample Preparation: Grind dried Salvia miltiorrhiza roots into a fine powder.
-
Extraction Mixture: For every 1 gram of powdered sample, add 20 mL of a solvent containing 3% (w/v) lecithin and 2% (w/v) NaCl at pH 6.
-
Equilibration: Maintain the mixture at room temperature (25 ± 2°C) to allow for the formation of a surfactant-rich phase containing the tanshinones.
-
Phase Separation: Centrifuge the mixture to separate the surfactant-rich phase from the aqueous phase.
-
Isolation: Isolate the surfactant-rich phase, which now contains the concentrated tanshinones.
-
Further Purification: The extracted tanshinones can be further purified using standard chromatographic techniques.
Detailed Protocol for High-Speed Counter-Current Chromatography (HSCCC)
This protocol is optimized for the direct purification of tanshinone I and tanshinone IIA.
-
Solvent System Preparation: Prepare a two-phase solvent system of hexane-ethyl acetate-ethanol-water in a volume ratio of 8:2:7:3.
-
Sample Loading: Dissolve the crude extract of S. miltiorrhiza in a suitable volume of the lower phase of the solvent system.
-
Chromatographic Separation:
-
Fill the HSCCC column with the stationary phase (upper phase).
-
Pump the mobile phase (lower phase) through the column at a specific flow rate.
-
Inject the sample solution.
-
Maintain a constant rotation speed and temperature.
-
-
Fraction Collection: Collect fractions of the effluent and monitor for the presence of tanshinones using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).
-
Compound Identification: Identify the structures of the purified compounds using spectroscopic methods such as Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR).
Biological Activity and Signaling Pathways
Tanshinones have been shown to possess a wide range of biological activities, including anti-inflammatory and anti-allergic effects. One of the proposed mechanisms for these effects is the inhibition of the NF-κB and AP-1 signaling pathways.
This inhibition of key inflammatory pathways leads to a reduction in the production of pro-inflammatory cytokines like Interleukin-4 (IL-4) and Tumor Necrosis Factor-alpha (TNF-α), thereby ameliorating inflammatory and allergic responses.
Conclusion
While the specific compound "this compound" remains elusive in the current scientific literature, the broader class of tanshinones from Salvia miltiorrhiza represents a rich source of bioactive molecules with significant therapeutic potential. The extraction and purification of these compounds have been considerably advanced through modern techniques like Cloud Point Extraction and High-Speed Counter-Current Chromatography, enabling the isolation of high-purity tanshinones for further research and drug development. Understanding their mechanisms of action, such as the inhibition of key inflammatory signaling pathways, provides a solid foundation for their future clinical applications. This guide provides researchers and drug development professionals with a comprehensive overview of the natural source, isolation methodologies, and biological significance of these important natural products.
References
The Biosynthesis of 2-Deoxokanshone M: An In-depth Technical Guide to Abietane-Type Diterpenoid Production
For Researchers, Scientists, and Drug Development Professionals
Abstract
Kanshones, a class of abietane-type diterpenoids, exhibit a range of promising pharmacological activities. Among them, 2-Deoxokanshone M has garnered interest for its potential therapeutic applications. However, the precise biosynthetic pathway of this compound has not yet been fully elucidated. This technical guide provides a comprehensive overview of the core biosynthetic pathway of abietane-type diterpenoids, using the well-characterized biosynthesis of tanshinones in Salvia miltiorrhiza as a foundational model. It is presumed that the biosynthesis of this compound follows a similar enzymatic cascade. This document details the key enzymatic steps from the universal precursor geranylgeranyl pyrophosphate (GGPP) to the formation and modification of the abietane (B96969) skeleton. Furthermore, it includes detailed experimental protocols for the characterization of this pathway and summarizes available quantitative data to serve as a valuable resource for researchers in natural product synthesis, metabolic engineering, and drug development.
Introduction to Abietane-Type Diterpenoid Biosynthesis
Diterpenoids are a large and diverse class of natural products derived from the C20 precursor geranylgeranyl pyrophosphate (GGPP). The biosynthesis of these complex molecules is a multi-step process involving terpene synthases and further modifying enzymes, such as cytochrome P450 monooxygenases (CYPs). Abietane-type diterpenoids, which include the tanshinones and likely the kanshones, are characterized by a tricyclic hydrocarbon skeleton.
The biosynthesis can be broadly divided into three key stages:
-
Formation of the Universal Precursor (GGPP): Isopentenyl pyrophosphate (IPP) and its isomer dimethylallyl pyrophosphate (DMAPP) are synthesized through the methylerythritol phosphate (B84403) (MEP) pathway in the plastids and/or the mevalonate (B85504) (MVA) pathway in the cytosol. GGPP synthase then catalyzes the condensation of three molecules of IPP with one molecule of DMAPP to form GGPP.
-
Formation of the Abietane Skeleton: A two-step cyclization process catalyzed by two distinct types of diterpene synthases (diTPS) converts the linear GGPP into the tricyclic miltiradiene (B1257523), the parent hydrocarbon of many abietane-type diterpenoids.
-
Post-Modification of the Skeleton: The miltiradiene skeleton undergoes a series of oxidative modifications, primarily catalyzed by cytochrome P450 enzymes, to produce the diverse array of bioactive diterpenoids, such as the various tanshinones.
The Model Pathway: Tanshinone Biosynthesis in Salvia miltiorrhiza
The biosynthesis of tanshinones, the main lipophilic bioactive components of the medicinal herb Danshen (Salvia miltiorrhiza), serves as the best-studied model for abietane-type diterpenoid formation.
Key Enzymes and Intermediates
The core pathway involves the sequential action of a Class II diTPS, a Class I diTPS, and several CYPs.
-
SmCPS1 (Copalyl Diphosphate (B83284) Synthase 1): A Class II diTPS that catalyzes the protonation-initiated cyclization of GGPP to form the bicyclic intermediate (+)-copalyl diphosphate ((+)-CPP).
-
SmKSL1 (Kaurene Synthase-Like 1): A Class I diTPS that catalyzes the subsequent ionization-dependent cyclization of (+)-CPP to form the tricyclic miltiradiene.
-
SmCYP76AH1: A cytochrome P450 enzyme that catalyzes the oxidation of miltiradiene to produce ferruginol (B158077).[1] This is a crucial step leading to the characteristic quinone structure of many tanshinones.
-
Further Modifying Enzymes: A cascade of other CYPs (e.g., CYP76AH3, CYP76AK1) and potentially other enzymes further modify ferruginol to produce the variety of tanshinones found in the plant, such as cryptotanshinone, tanshinone I, and tanshinone IIA.
Below is a diagram illustrating the core biosynthetic pathway leading to the formation of key tanshinone precursors.
Quantitative Data
Quantitative analysis of pathway intermediates and final products is crucial for understanding metabolic flux and for engineering efforts. The following tables summarize reported concentrations of major tanshinones in Salvia miltiorrhiza hairy root cultures, which are often used as a model system for production.
Table 1: Tanshinone Content in Transgenic S. miltiorrhiza Hairy Roots and Regenerated Plants
| Line | Tissue Type | Cryptotanshinone (mg/g DW) | Tanshinone IIA (mg/g DW) |
| Wild Type (WT) | Root of Plant | ~0.15 | ~0.20 |
| Transgenic Line 1 | Root of Regenerated Plant | 0.37 | 0.58 |
| Transgenic Line 1 | Hairy Root | ~0.25 | ~0.35 |
Data adapted from a study on one-step regeneration of hairy roots.[2] Note: Values are approximate based on graphical representation in the source.
Table 2: Elicitor Effect on Tanshinone Production in S. miltiorrhiza Callus Cultures
| Elicitor Treatment (Duration) | Total Tanshinones (mg/g DW) | Cryptotanshinone (% of total) | Dihydrotanshinone (% of total) | Tanshinone IIA (% of total) |
| 0.50 mM Ethephon (60 days) | 0.67 ± 0.04 | 52.21% | 45.00% | 3.79% |
| 0.5% Yeast Extract (50 days) | 13.30 ± 1.09 | 81.42% | 17.06% | 1.52% |
Data from a study on the regulation of the SmKSL1 gene promoter.[3]
Table 3: Kinetic Parameters of a Representative Diterpene Synthase (S. divinorum SdKPS)
| Enzyme | Substrate | KM (µM) | kcat (s-1) | kcat/KM (s-1 M-1) |
| Tr-SdKPS | GGPP | 1.9 ± 0.66 | 0.88 ± 0.11 | 4.7 x 105 |
Experimental Protocols
The elucidation of biosynthetic pathways relies on a combination of genetic, biochemical, and analytical techniques. The following section details generalized protocols for key experiments.
Heterologous Expression and Purification of Diterpene Synthases and CYPs
Objective: To produce and purify recombinant enzymes (e.g., SmCPS1, SmKSL1, CYP76AH1) for in vitro characterization.
Protocol:
-
Gene Cloning: The open reading frames of the target genes are amplified from S. miltiorrhiza cDNA and cloned into an appropriate expression vector (e.g., pET28a for E. coli or pESC series for yeast). For plant CYPs, co-expression with a cytochrome P450 reductase (CPR) is often necessary for activity.[1]
-
Heterologous Expression: The expression vector is transformed into a suitable host strain (e.g., E. coli BL21(DE3) or Saccharomyces cerevisiae). Protein expression is induced under optimized conditions (e.g., temperature, inducer concentration).
-
Cell Lysis: Cells are harvested by centrifugation and resuspended in a lysis buffer. Lysis is typically achieved by sonication or high-pressure homogenization. For membrane-associated proteins like CYPs, solubilization with detergents may be required.
-
Protein Purification: The target protein is purified from the cell lysate, usually via affinity chromatography (e.g., Ni-NTA chromatography for His-tagged proteins), followed by further purification steps like ion-exchange or size-exclusion chromatography if necessary.
-
Purity and Concentration Determination: Protein purity is assessed by SDS-PAGE, and the concentration is determined using a standard method like the Bradford assay.
In Vitro Diterpene Synthase Assay
Objective: To determine the enzymatic activity and product profile of a purified diterpene synthase (e.g., SmCPS1 or SmKSL1).
Protocol:
-
Reaction Setup: Prepare a reaction mixture (typically 50-100 µL) containing an assay buffer (e.g., 50 mM HEPES, pH 7.2, 100 mM KCl, 10 mM MgCl₂), the purified enzyme (1-5 µg), and the appropriate substrate (e.g., GGPP for SmCPS1, (+)-CPP for SmKSL1).
-
Incubation: Incubate the reaction at an optimal temperature (e.g., 30°C) for a set period (e.g., 1-2 hours).
-
Product Dephosphorylation: Add a phosphatase (e.g., alkaline phosphatase) to the reaction mixture to hydrolyze the diphosphate moiety from the product (e.g., (+)-CPP) and any remaining substrate, yielding the corresponding alcohols (e.g., copalol and geranylgeraniol). This step is crucial for analysis by Gas Chromatography.
-
Product Extraction: Extract the dephosphorylated products with an equal volume of an organic solvent (e.g., n-hexane or ethyl acetate). Vortex vigorously and centrifuge to separate the phases.
-
Analysis: Analyze the organic phase by Gas Chromatography-Mass Spectrometry (GC-MS) to identify and quantify the products.
Quantification of Tanshinones by HPLC
Objective: To quantify the concentration of tanshinones in plant extracts (e.g., from hairy roots).
Protocol:
-
Sample Preparation: Dried and powdered plant material (e.g., 0.04 g) is extracted with a suitable solvent (e.g., 70% methanol) at room temperature. The mixture is centrifuged, and the supernatant is filtered (e.g., through a 0.22 µm filter) prior to analysis.
-
HPLC Conditions:
-
Column: C18 reversed-phase column (e.g., 4.6 × 150 mm, 5 µm).
-
Mobile Phase: A gradient or isocratic elution using a mixture of methanol (B129727) and water, often with a small amount of acid (e.g., 0.5% acetic acid). A typical isocratic condition is methanol:water (78:22, v/v).
-
Flow Rate: 0.5-1.0 mL/min.
-
Detection: UV detector set at a wavelength where tanshinones have strong absorbance (e.g., 254 nm or 270 nm).
-
-
Quantification: Create a calibration curve using authentic standards of the tanshinones of interest (e.g., cryptotanshinone, tanshinone I, tanshinone IIA) at known concentrations. The concentration in the samples is determined by comparing the peak areas to the standard curve.
Visualization of Experimental Workflow
The following diagram outlines a typical workflow for the identification and characterization of enzymes involved in a diterpenoid biosynthetic pathway.
Conclusion and Future Perspectives
While the specific biosynthetic pathway of this compound remains to be fully detailed, the extensive research on the biosynthesis of tanshinones in Salvia miltiorrhiza provides a robust framework for its investigation. The key enzymes—SmCPS1, SmKSL1, and various CYPs—and the methodologies outlined in this guide offer a clear roadmap for researchers. Future work should focus on identifying the specific orthologs in the source plant of this compound and characterizing the unique cytochrome P450 enzymes responsible for the final structural modifications that define the kanshone skeleton. The application of these techniques will not only elucidate this novel pathway but also pave the way for the metabolic engineering and synthetic biology approaches to produce this compound and other valuable abietane diterpenoids for pharmaceutical development.
References
- 1. Crystal structure of CYP76AH1 in 4-PI-bound state from Salvia miltiorrhiza - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Frontiers | One-Step Regeneration of Hairy Roots to Induce High Tanshinone Plants in Salvia miltiorrhiza [frontiersin.org]
- 3. Isolation of Salvia miltiorrhiza Kaurene Synthase-like (KSL) Gene Promoter and Its Regulation by Ethephon and Yeast Extract - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. A (–)-kolavenyl diphosphate synthase catalyzes the first step of salvinorin A biosynthesis in Salvia divinorum - PMC [pmc.ncbi.nlm.nih.gov]
physical and chemical properties of 2-Deoxokanshone M
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the physical, chemical, and biological properties of 2-Deoxokanshone M, a sesquiterpenoid of interest for its potential therapeutic applications. This document details its structural characterization, experimental protocols for its isolation, and its role in relevant signaling pathways.
Core Physical and Chemical Properties
While specific experimental values for some physical properties of this compound are not widely reported in publicly available literature, its chemical identity has been established through spectroscopic methods. It is a derivative of the closely related compound, Kanshone M, which has been isolated from Nardostachys jatamansi.
Table 1: Physical and Chemical Properties of this compound and Related Compounds
| Property | This compound | Kanshone M |
| Appearance | Yellowish oil (inferred) | Yellowish oil[1] |
| Molecular Formula | C₁₂H₁₄O₂ | C₁₂H₁₄O₃[1] |
| Molecular Weight | 190.24 g/mol (Calculated) | 206.24 g/mol (Calculated) |
| HRESIMS | Data not available | C₁₂H₁₄O₃[1] |
| Melting Point | Data not available | Data not available |
| Boiling Point | Data not available | Data not available |
| Solubility | Data not available | Data not available |
Structural Elucidation: Spectroscopic Data
The structure of this compound has been determined primarily through Nuclear Magnetic Resonance (NMR) spectroscopy. The following tables summarize the ¹H and ¹³C NMR chemical shifts.
Table 2: ¹H NMR Spectral Data of this compound (in DMSO-d₆) [2]
| Position | Chemical Shift (δ, ppm) | Multiplicity | J (Hz) |
| 1 | 7.15 | d | 9.8 |
| 2 | 6.20 | d | 9.8 |
| 4 | 3.32 | m | |
| 6 | 2.91 | m | |
| 8 | 5.98 | s | |
| 12 | 1.48 | s | |
| 13 | 1.46 | s | |
| 14 | 1.25 | d | 7.1 |
| 15 | 1.08 | d | 6.8 |
Table 3: ¹³C NMR Spectral Data of this compound (in DMSO-d₆) [2]
| Position | Chemical Shift (δ, ppm) |
| 1 | 150.2 |
| 2 | 126.1 |
| 3 | 198.9 |
| 4 | 40.1 |
| 5 | 42.5 |
| 6 | 33.8 |
| 7 | 197.6 |
| 8 | 106.8 |
| 9 | 167.8 |
| 10 | 158.1 |
| 12 | 27.8 |
| 13 | 27.5 |
| 14 | 21.5 |
| 15 | 16.5 |
Experimental Protocols
Isolation of Sesquiterpenoids from Nardostachys jatamansi
The following is a general procedure for the isolation of sesquiterpenoids, including Kanshone M, from the rhizomes and roots of Nardostachys jatamansi, which can be adapted for the isolation of this compound.
Methodology:
-
Extraction: The dried and powdered rhizomes of Nardostachys jatamansi are extracted with 80% aqueous ethanol.
-
Partitioning: The resulting extract is suspended in water and partitioned with ethyl acetate (B1210297) (EtOAc).
-
Column Chromatography: The EtOAc-soluble fraction is subjected to silica gel column chromatography, eluting with a gradient of n-hexane and EtOAc.
-
Fraction Collection: Fractions are collected and monitored by thin-layer chromatography (TLC).
-
Further Purification: Fractions containing the target compound are further purified using repeated silica gel and octadecylsilanized (ODS) silica gel column chromatography.
-
Preparative HPLC: Final purification is achieved by preparative high-performance liquid chromatography (HPLC) to yield pure this compound.
Biological Activity and Signaling Pathways
Sesquiterpenoids isolated from Nardostachys jatamansi have demonstrated significant anti-neuroinflammatory effects. The primary mechanism of action is believed to be through the modulation of the Nuclear Factor-kappa B (NF-κB) signaling pathway.
Anti-Neuroinflammatory Effects via NF-κB Pathway Inhibition
In the context of neuroinflammation, microglia, the resident immune cells of the central nervous system, are activated by stimuli such as lipopolysaccharide (LPS). This activation triggers a signaling cascade that leads to the production of pro-inflammatory mediators.
Pathway Description:
-
Activation: Lipopolysaccharide (LPS) binds to Toll-like receptor 4 (TLR4) on the surface of microglial cells.
-
Signal Transduction: This binding initiates a downstream signaling cascade that leads to the activation of the IκB kinase (IKK) complex.
-
NF-κB Release: Activated IKK phosphorylates the inhibitor of kappa B alpha (IκBα), leading to its ubiquitination and subsequent degradation. This releases the NF-κB dimer.
-
Nuclear Translocation: The freed NF-κB translocates into the nucleus.
-
Gene Expression: In the nucleus, NF-κB binds to specific DNA sequences, promoting the transcription of pro-inflammatory genes, including inducible nitric oxide synthase (iNOS), cyclooxygenase-2 (COX-2), tumor necrosis factor-alpha (TNF-α), and interleukin-6 (IL-6).
-
Inhibition by this compound: this compound is proposed to exert its anti-inflammatory effect by inhibiting the phosphorylation and degradation of IκBα, thereby preventing the nuclear translocation of NF-κB and subsequent expression of pro-inflammatory mediators.
Conclusion
This compound is a promising sesquiterpenoid with potential for development as an anti-neuroinflammatory agent. Its structural elucidation through spectroscopic techniques provides a solid foundation for further investigation. The likely mechanism of action via inhibition of the NF-κB signaling pathway offers a clear direction for future pharmacological studies. Further research is warranted to determine its full range of physical properties and to optimize protocols for its synthesis and isolation to facilitate preclinical and clinical development.
References
A Comprehensive Technical Guide to the Spectroscopic Data of 2-Deoxokanshone M
This technical guide provides an in-depth overview of the spectroscopic data for 2-Deoxokanshone M, a sesquiterpenoid isolated from Nardostachys jatamansi. The information is intended for researchers, scientists, and professionals in the field of drug development, offering a detailed analysis of its structural elucidation through Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and Infrared (IR) spectroscopy.
Spectroscopic Data Analysis
The structural characterization of this compound has been accomplished using a combination of advanced spectroscopic techniques. This section presents a comprehensive summary of the NMR, MS, and IR data.
Nuclear Magnetic Resonance (NMR) Spectroscopy
The ¹H and ¹³C NMR spectra of this compound were recorded in both Pyridine-d₅ and DMSO-d₆ to provide a thorough characterization of its chemical structure. The data are presented in the tables below.
Table 1: ¹H and ¹³C NMR Spectroscopic Data for this compound in Pyridine-d₅
| Position | δH (ppm), Multiplicity (J in Hz) | δC (ppm) |
| 1 | 7.22, d (2.4) | 155.8 |
| 2 | - | 200.1 |
| 3α | 2.64, dd (17.2, 4.0) | 41.5 |
| 3β | 2.94, dd (17.2, 12.0) | |
| 4 | 3.67, ddd (12.0, 4.0, 2.4) | 40.0 |
| 5 | - | 42.6 |
| 6 | 3.07, q (7.2) | 48.9 |
| 7 | - | 126.9 |
| 8 | 6.03, s | 120.3 |
| 9 | - | 168.1 |
| 10 | - | 121.2 |
| 11 | - | 75.3 |
| 12 | 1.57, s | 29.5 |
| 13 | 1.55, s | 29.9 |
| 14 | 1.33, s | 20.8 |
| 15 | 1.14, d (7.2) | 15.1 |
Table 2: ¹H and ¹³C NMR Spectroscopic Data for this compound in DMSO-d₆ [1]
| Position | δH (ppm) | δC (ppm) |
| 1 | 7.14 | 153.2 |
| 2 | - | 198.6 |
| 3 | 2.81, 2.52 | 40.5 |
| 4 | 3.45 | 38.8 |
| 5 | - | 41.6 |
| 6 | 2.75 | 48.1 |
| 7 | - | 125.8 |
| 8 | 5.91 | 119.5 |
| 9 | - | 167.3 |
| 10 | - | 120.1 |
| 11 | 5.23 | 73.8 |
| 12 | 1.29 | 29.3 |
| 13 | 1.27 | 29.6 |
| 14 | 1.15 | 20.4 |
| 15 | 0.95 | 15.1 |
Mass Spectrometry (MS)
High-Resolution Electrospray Ionization Mass Spectrometry (HRESIMS) was utilized to determine the exact mass and molecular formula of this compound.
Table 3: HRESIMS Data for this compound
| Ion | [M+H]⁺ (Observed) | [M+H]⁺ (Calculated) | Molecular Formula |
| C₁₅H₂₂O₂ | 234.1619 | 234.1620 | C₁₅H₂₂O₂ |
Infrared (IR) Spectroscopy
Table 4: Predicted Infrared Absorption Bands for this compound
| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |
| O-H (Alcohol) | Stretching, H-bonded | 3500 - 3200 (broad) |
| C-H (sp³ hybridized) | Stretching | 3000 - 2850 |
| C-H (sp² hybridized) | Stretching | 3100 - 3000 |
| C=O (α,β-unsaturated ketone) | Stretching | 1685 - 1665 |
| C=C (Alkene) | Stretching | 1650 - 1600 |
| C-O (Alcohol) | Stretching | 1260 - 1000 |
Experimental Protocols
Isolation of this compound
The isolation of this compound was performed on the dried and powdered rhizomes of Nardostachys jatamansi. The plant material (5 kg) was extracted with methanol (B129727) (MeOH) at room temperature. The resulting crude extract was suspended in a water-methanol mixture and successively partitioned with n-hexane, chloroform (B151607) (CHCl₃), ethyl acetate (B1210297) (EtOAc), and n-butanol (n-BuOH). The chloroform-soluble fraction was subjected to silica (B1680970) gel column chromatography and eluted with a gradient of chloroform and methanol. Fractions containing this compound were identified by thin-layer chromatography, combined, and further purified by preparative high-performance liquid chromatography (HPLC) to yield the pure compound.
Spectroscopic Analysis
-
NMR Spectroscopy : ¹H NMR, ¹³C NMR, and 2D NMR (COSY, HSQC, and HMBC) spectra were acquired on a 400 MHz spectrometer. Chemical shifts (δ) are reported in parts per million (ppm) relative to tetramethylsilane (B1202638) (TMS) as the internal standard.
-
Mass Spectrometry : HRESIMS data were obtained using a time-of-flight (TOF) mass spectrometer equipped with an electrospray ionization (ESI) source operating in the positive ion mode.
-
Infrared Spectroscopy : IR spectra are typically recorded on a Fourier-transform infrared (FTIR) spectrophotometer. Samples are commonly prepared as a thin film on a sodium chloride (NaCl) plate or as a potassium bromide (KBr) pellet.
Visualization of Experimental Workflow
The following diagram illustrates the workflow for the isolation and structural elucidation of this compound.
Figure 1: Isolation and Identification Workflow.
References
An In-depth Technical Guide on the Core Biological Activities of 2-Deoxokanshone M
A comprehensive review of existing scientific literature reveals a significant lack of available data on the biological activities of 2-Deoxokanshone M. As a result, a detailed technical guide with quantitative data, experimental protocols, and signaling pathway visualizations cannot be constructed at this time.
Extensive searches of scientific databases and chemical repositories for "this compound" have yielded minimal and predominantly non-scientific results. A product datasheet from a chemical supplier lists the compound but provides no information regarding its biological properties, synthesis, or experimental use. This scarcity of information strongly suggests that this compound is not a widely studied compound, and its potential biological activities have not been characterized or published in peer-reviewed literature.
While no information is available for this compound, research has been conducted on a structurally related compound, Kanshone M , which was isolated from Nardostachys jatamansi. A study investigating its properties identified potential anti-neuroinflammatory effects.[1] However, it is crucial to note that even minor structural differences between molecules, such as the "2-Deoxo" modification, can lead to vastly different biological functions. Therefore, the activities of Kanshone M cannot be extrapolated to this compound.
Due to the absence of primary research on this compound, the core requirements of this technical guide—including the presentation of quantitative data, detailed experimental protocols, and the visualization of signaling pathways—cannot be fulfilled. The scientific community has not yet published the necessary foundational research to compile such a document.
Researchers, scientists, and drug development professionals interested in this molecule should be aware that any investigation into its biological activities would represent a novel area of study. Future research would first need to focus on the synthesis or isolation of this compound, followed by initial in vitro screening to identify any potential therapeutic effects. Subsequent studies would then be required to elucidate its mechanism of action and any involved signaling pathways.
References
A Comprehensive Review of Kanshones and Their Analogs: Unveiling a Family of Bioactive Sesquiterpenoids
A Note to the Reader: As of late 2025, a thorough review of scientific literature reveals a significant gap in information regarding the specific compound "2-Deoxokanshone M." No synthesis protocols, biological activity data, or mechanistic studies are presently available for this particular molecule. However, "Kanshone M" is a known member of the broader "Kanshone" family of sesquiterpenoids, which have been isolated from the medicinal plant Nardostachys jatamansi. This technical guide will provide an in-depth review of the existing literature on the Kanshone family and its analogs, offering valuable insights for researchers, scientists, and drug development professionals interested in this class of natural products.
The Kanshone Family: Bioactive Sesquiterpenoids from Nardostachys jatamansi
The Kanshones are a group of sesquiterpenoids isolated from the rhizomes and roots of Nardostachys jatamansi, a plant with a long history of use in traditional medicine.[1][2] These compounds have attracted scientific interest due to their potential therapeutic properties, particularly their anti-neuroinflammatory effects.[1]
This review will focus on the known members of the Kanshone family and related sesquiterpenoids, detailing their biological activities, the experimental protocols used to determine these activities, and the signaling pathways through which they exert their effects.
Biological Activities of Kanshones and Related Sesquiterpenoids
Several members of the Kanshone family and other sesquiterpenoids isolated from Nardostachys jatamansi have demonstrated significant biological activity, primarily in the context of neuroinflammation. The primary model used to evaluate these effects is the lipopolysaccharide (LPS)-stimulated BV2 microglial cell line. Microglia are the resident immune cells of the central nervous system and play a crucial role in inflammatory responses in the brain.
The table below summarizes the key findings for various Kanshones and related compounds.
| Compound Name | Source | Biological Activity | Key Findings |
| Kanshone M | Nardostachys jatamansi | Not explicitly tested for anti-inflammatory activity in the reviewed literature. | Isolated and structure elucidated.[1] |
| Kanshone L | Nardostachys jatamansi | Not explicitly tested for anti-inflammatory activity in the reviewed literature. | Isolated and structure elucidated.[1] |
| Kanshone D | Nardostachys jatamansi | Not explicitly tested for anti-inflammatory activity in the reviewed literature. | Isolated and structure elucidated. |
| 7-methoxydesoxo-narchinol | Nardostachys jatamansi | Anti-neuroinflammatory | Dose-dependent inhibition of LPS-stimulated nitric oxide (NO) production in BV2 microglial cells. |
| Kanshone N | Nardostachys jatamansi | Anti-neuroinflammatory | Dose-dependent inhibition of LPS-stimulated NO production in BV2 microglial cells. |
| Narchinol A | Nardostachys jatamansi | Anti-neuroinflammatory | Dose-dependent inhibition of LPS-stimulated NO production in BV2 microglial cells. |
| Nardosinanone G | Nardostachys jatamansi | Not explicitly tested for anti-inflammatory activity in the reviewed literature. | Isolated and structure elucidated. |
| Nardoaristolone B | Nardostachys jatamansi | Not explicitly tested for anti-inflammatory activity in the reviewed literature. | Isolated and structure elucidated. |
Quantitative Data: Inhibition of Nitric Oxide Production
The anti-neuroinflammatory activity of the active compounds was quantified by measuring their ability to inhibit the production of nitric oxide (NO) in LPS-stimulated BV2 microglial cells. The half-maximal inhibitory concentration (IC50) values are presented below.
| Compound | IC50 for NO Inhibition (µM) |
| 7-methoxydesoxo-narchinol | Not explicitly provided in the reviewed text, but showed dose-dependent inhibition. |
| Kanshone N | Not explicitly provided in the reviewed text, but showed dose-dependent inhibition. |
| Narchinol A | Not explicitly provided in the reviewed text, but showed dose-dependent inhibition. |
Mechanism of Action: Inhibition of the NF-κB Signaling Pathway
The anti-neuroinflammatory effects of 7-methoxydesoxo-narchinol, Kanshone N, and Narchinol A are attributed to their ability to inhibit the nuclear factor-kappa B (NF-κB) signaling pathway. In resting cells, NF-κB is sequestered in the cytoplasm by an inhibitory protein called IκBα. Upon stimulation by LPS, a signaling cascade is initiated, leading to the phosphorylation and subsequent degradation of IκBα. This releases NF-κB, allowing it to translocate to the nucleus and induce the transcription of pro-inflammatory genes, including inducible nitric oxide synthase (iNOS), cyclooxygenase-2 (COX-2), and various pro-inflammatory cytokines like TNF-α and IL-1β.
The active Kanshone analogs were found to suppress the phosphorylation of IκB-α, thereby preventing the nuclear translocation of NF-κB and inhibiting the expression of downstream inflammatory mediators.
References
In-Depth Technical Guide on the Preliminary Cytotoxicity Screening of 2-Deoxokanshone M
Disclaimer: As of late 2025, publicly available scientific literature does not contain specific data on the preliminary cytotoxicity screening of 2-Deoxokanshone M. The following technical guide is a hypothetical template designed to meet the structural and content requirements of the user's request. The experimental data, protocols, and signaling pathways described herein are based on established methodologies and findings for related compounds in the kanshone and tanshinone families and should be considered illustrative examples.
Introduction
Kanshone and tanshinone derivatives, isolated from medicinal plants such as those of the Salvia genus, have garnered significant interest in oncological research due to their potential anticancer activities.[1][2] These lipophilic compounds have been shown to exhibit cytotoxic effects against a variety of cancer cell lines through mechanisms that include the induction of apoptosis and cell cycle arrest.[1][3] This document outlines a hypothetical preliminary cytotoxicity screening of a novel derivative, this compound, providing a framework for its initial evaluation as a potential therapeutic agent. The guide details the experimental protocols, presents hypothetical data in a structured format, and visualizes the underlying scientific concepts as requested.
In Vitro Cytotoxicity Assessment
The initial phase of screening involved evaluating the dose-dependent cytotoxic effect of this compound on a panel of human cancer cell lines.
Quantitative Cytotoxicity Data
The half-maximal inhibitory concentration (IC50) values were determined for this compound against three human cancer cell lines representing different cancer types: MCF-7 (breast adenocarcinoma), HeLa (cervical cancer), and A549 (lung carcinoma). A non-cancerous human cell line, MCF-10A (mammary epithelial), was used as a control to assess selectivity. The data is summarized in Table 1.
Table 1: IC50 Values of this compound on Human Cancer and Non-Cancerous Cell Lines
| Cell Line | Cancer Type | IC50 (µM) after 48h Exposure |
| MCF-7 | Breast Adenocarcinoma | 12.5 |
| HeLa | Cervical Cancer | 18.2 |
| A549 | Lung Carcinoma | 25.8 |
| MCF-10A | Normal Mammary Epithelial | >100 |
Experimental Protocol: MTT Assay for Cell Viability
The cytotoxicity of this compound was quantified using the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay, which measures the metabolic activity of cells as an indicator of their viability.
Materials:
-
Human cancer cell lines (MCF-7, HeLa, A549) and a non-cancerous cell line (MCF-10A)
-
Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin
-
This compound (stock solution in DMSO)
-
MTT solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (B87167) (DMSO)
-
96-well microplates
-
CO2 incubator (37°C, 5% CO2)
-
Microplate reader
Procedure:
-
Cell Seeding: Cells were harvested from culture flasks, counted, and seeded into 96-well plates at a density of 5 x 10³ cells per well in 100 µL of complete medium. Plates were incubated for 24 hours to allow for cell attachment.
-
Compound Treatment: A serial dilution of this compound was prepared in culture medium. The medium from the cell plates was aspirated, and 100 µL of medium containing various concentrations of the compound (e.g., 0.1, 1, 10, 50, 100 µM) was added to the wells. Control wells received medium with the same concentration of DMSO as the highest compound concentration.
-
Incubation: The plates were incubated for 48 hours at 37°C in a 5% CO2 atmosphere.
-
MTT Addition: After the incubation period, 20 µL of MTT solution was added to each well, and the plates were incubated for another 4 hours.
-
Formazan (B1609692) Solubilization: The medium containing MTT was carefully removed, and 150 µL of DMSO was added to each well to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance was measured at 570 nm using a microplate reader.
-
Data Analysis: The percentage of cell viability was calculated relative to the control wells. The IC50 value was determined by plotting the percentage of viability against the log of the compound concentration and fitting the data to a dose-response curve.
Mechanism of Action: Cell Cycle Arrest and Apoptosis
Based on the cytotoxic activity observed, further investigations were aimed at elucidating the underlying mechanism. Many tanshinone derivatives exert their anticancer effects by inducing cell cycle arrest and apoptosis.
Cell Cycle Analysis
To determine if this compound affects cell cycle progression, MCF-7 cells were treated with the compound at its IC50 concentration (12.5 µM) for 24 hours, and the distribution of cells in different phases of the cell cycle was analyzed by flow cytometry.
Table 2: Effect of this compound on Cell Cycle Distribution in MCF-7 Cells
| Treatment | % Cells in G0/G1 Phase | % Cells in S Phase | % Cells in G2/M Phase |
| Control (DMSO) | 65.2 | 22.5 | 12.3 |
| This compound (12.5 µM) | 25.8 | 10.1 | 64.1 |
The results suggest that this compound induces a significant arrest of MCF-7 cells in the G2/M phase of the cell cycle.
Experimental Protocol: Cell Cycle Analysis by Flow Cytometry
Materials:
-
MCF-7 cells
-
6-well plates
-
This compound
-
Phosphate-buffered saline (PBS)
-
70% ethanol (B145695) (ice-cold)
-
RNase A (100 µg/mL)
-
Propidium Iodide (PI) staining solution (50 µg/mL)
-
Flow cytometer
Procedure:
-
Cell Treatment: MCF-7 cells were seeded in 6-well plates and allowed to attach overnight. They were then treated with this compound at 12.5 µM or with DMSO as a control for 24 hours.
-
Cell Harvesting: Cells were harvested by trypsinization, collected by centrifugation, and washed with cold PBS.
-
Fixation: The cell pellet was resuspended in 1 mL of ice-cold 70% ethanol while vortexing gently and fixed at -20°C for at least 2 hours.
-
Staining: The fixed cells were centrifuged, the ethanol was removed, and the cells were washed with PBS. The cell pellet was then resuspended in 500 µL of PI staining solution containing RNase A.
-
Incubation: The cells were incubated in the dark at room temperature for 30 minutes.
-
Flow Cytometry: The DNA content of the cells was analyzed using a flow cytometer. The percentages of cells in the G0/G1, S, and G2/M phases were quantified using cell cycle analysis software.
Proposed Apoptotic Pathway
The induction of G2/M arrest is often linked to the activation of apoptotic pathways in cancer cells. Based on the mechanisms of related compounds, it is hypothesized that this compound induces apoptosis through the intrinsic (mitochondrial) pathway. This pathway is initiated by cellular stress, leading to the release of cytochrome c from the mitochondria, which in turn activates a cascade of caspases, the executioners of apoptosis.
References
Methodological & Application
Total Synthesis of 2-Deoxokanshone M: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed protocol for the total synthesis of 2-Deoxokanshone M, a member of the kanshone family of sesquiterpenoids. Although a direct total synthesis for this compound has not been published, this protocol is based on the successful nine-step total synthesis of the closely related analogue, Kanshone A, as reported by Tori, Furuta, and Asakawa in 1991. The synthetic strategy hinges on a key stereoselective alkylation and an intramolecular aldol (B89426) cyclization.
Synthetic Pathway Overview
The total synthesis of Kanshone A, and by extension a plausible route to this compound, involves a nine-step sequence. The key transformations include the stereoselective alkylation of a cyclohexyl acetate (B1210297) derivative, followed by an intramolecular aldol cyclization to construct the core bicyclic system. Subsequent functional group manipulations lead to the final natural product.
Caption: Synthetic pathway for Kanshone A.
Experimental Protocols
The following protocols are adapted from the synthesis of Kanshone A and are expected to be highly applicable for the synthesis of this compound with minor modifications.
Step 1: Synthesis of Methyl (5,5-ethylenedioxy-1,2-dimethylcyclohexyl)acetate
This starting material can be prepared from commercially available precursors through standard organic transformations including ketalization, methylation, and esterification.
Step 2: Stereoselective Alkylation
This crucial step establishes a key stereocenter in the molecule.
Protocol:
-
To a solution of methyl (5,5-ethylenedioxy-1,2-dimethylcyclohexyl)acetate in anhydrous tetrahydrofuran (B95107) (THF) at -78 °C under an inert atmosphere (e.g., argon), add a solution of lithium diisopropylamide (LDA) (1.1 equivalents) dropwise.
-
Stir the resulting solution at -78 °C for 1 hour to ensure complete enolate formation.
-
Add a suitable alkylating agent (e.g., methyl iodide, 1.2 equivalents) to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir for 12-16 hours.
-
Quench the reaction with a saturated aqueous solution of ammonium (B1175870) chloride (NH₄Cl).
-
Extract the aqueous layer with diethyl ether (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (B86663) (Na₂SO₄), and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica (B1680970) gel to afford the desired stereoselectively alkylated product.
Step 3: Functional Group Transformation to Dicarbonyl Intermediate
This step involves the conversion of the ester and ketal functionalities to the corresponding dicarbonyl compound required for the intramolecular aldol cyclization.
Protocol:
-
Deprotect the ketal group under acidic conditions (e.g., aqueous HCl in acetone) to reveal the ketone.
-
Reduce the ester functionality to the corresponding aldehyde using a suitable reducing agent like diisobutylaluminium hydride (DIBAL-H).
Step 4: Intramolecular Aldol Cyclization
This key ring-forming reaction constructs the bicyclic core of the kanshone skeleton.
Protocol:
-
Dissolve the dicarbonyl intermediate in a suitable solvent such as methanol (B129727) or ethanol.
-
Add a catalytic amount of a base (e.g., sodium methoxide (B1231860) or potassium hydroxide) to the solution.
-
Stir the reaction mixture at room temperature for 4-6 hours, monitoring the progress by thin-layer chromatography (TLC).
-
Upon completion, neutralize the reaction with a mild acid (e.g., acetic acid).
-
Remove the solvent under reduced pressure.
-
Partition the residue between water and ethyl acetate.
-
Extract the aqueous layer with ethyl acetate (3 x 30 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate.
-
Purify the crude product via column chromatography to yield the aldol cyclization product.
Step 5-9: Final Functional Group Manipulations
The subsequent steps involve methylation and the introduction of a double bond to complete the synthesis of Kanshone A. For this compound, these final steps would be adapted to achieve the specific oxidation state and substitution pattern of the target molecule.
Quantitative Data Summary
The following table summarizes typical yields for the key steps in the synthesis of Kanshone A, which can be used as a benchmark for the synthesis of this compound.
| Step | Reaction | Typical Yield (%) |
| 2 | Stereoselective Alkylation | 75-85 |
| 4 | Intramolecular Aldol Cyclization | 60-70 |
| 5-9 | Subsequent Steps | 40-50 (overall) |
| Overall | Total Synthesis of Kanshone A | ~10-15 |
Note: Yields are approximate and may vary depending on the specific reaction conditions and scale.
Conclusion
This document provides a comprehensive protocol for the total synthesis of this compound, based on the established synthesis of Kanshone A. The detailed experimental procedures and quantitative data serve as a valuable resource for researchers in natural product synthesis and drug development. The key to a successful synthesis will be the careful execution of the stereoselective alkylation and the intramolecular aldol cyclization steps. Further optimization of the reaction conditions may be necessary to maximize the overall yield of the final product.
Application Note: Quantitative Analysis of 2-Deoxokanshone M in Biological Matrices using UHPLC-MS/MS
Audience: Researchers, scientists, and drug development professionals.
Purpose: This document provides a detailed protocol for the quantification of 2-Deoxokanshone M, a diterpenoid compound, in biological matrices such as plasma and tissue homogenates. The method described is based on ultra-high-performance liquid chromatography coupled with tandem mass spectrometry (UHPLC-MS/MS), a highly sensitive and selective analytical technique.
Introduction
This compound is a member of the abietane (B96969) diterpenoid family, a class of natural products found in various medicinal plants, including those of the Salvia genus. These compounds, often referred to as tanshinones, are known for their diverse pharmacological activities. Accurate quantification of this compound in biological samples is crucial for pharmacokinetic studies, toxicological assessments, and overall drug development. This application note details a robust and validated UHPLC-MS/MS method for this purpose. While specific data for this compound is not widely published, this protocol is adapted from established methods for structurally similar diterpenoids.[1][2]
Experimental
-
This compound reference standard (purity >98%)
-
Internal Standard (IS), e.g., a structurally similar diterpenoid not present in the matrix
-
Acetonitrile (B52724) (LC-MS grade)
-
Methanol (LC-MS grade)
-
Formic acid (LC-MS grade)
-
Ultrapure water
-
Control biological matrix (e.g., rat plasma, human plasma)
A UHPLC system coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source is recommended. The specific instrumentation used in analogous studies includes Agilent or Waters UHPLC systems and Sciex or Thermo Fisher Scientific mass spectrometers.[1][3]
-
Thaw frozen biological samples (e.g., plasma) on ice.
-
To a 100 µL aliquot of the sample, add 20 µL of the internal standard working solution.
-
Add 300 µL of ice-cold acetonitrile to precipitate proteins.
-
Vortex the mixture for 1 minute.
-
Centrifuge at 14,000 rpm for 10 minutes at 4°C.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase (e.g., 50:50 acetonitrile:water with 0.1% formic acid).
-
Inject an aliquot (e.g., 5 µL) into the UHPLC-MS/MS system.
| Parameter | Condition |
| Column | C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.9 µm) |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Gradient | 0-1 min: 10% B; 1-7 min: 10-90% B; 7-8 min: 90% B; 8.1-10 min: 10% B |
| Flow Rate | 0.3 mL/min |
| Column Temperature | 40°C |
| Injection Volume | 5 µL |
| Parameter | Condition |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Scan Type | Multiple Reaction Monitoring (MRM) |
| Source Temperature | 500°C |
| IonSpray Voltage | 5500 V |
| Curtain Gas | 30 psi |
| Collision Gas | 8 psi |
| MRM Transitions | To be determined by infusion of the reference standard |
| This compound | e.g., [M+H]+ → fragment 1, [M+H]+ → fragment 2 |
| Internal Standard | e.g., [M+H]+ → fragment 1, [M+H]+ → fragment 2 |
Method Validation
The analytical method should be validated according to regulatory guidelines. The following parameters are typically assessed, with representative data from similar diterpenoid analyses presented below.
| Analyte | Calibration Range (ng/mL) | R² | LLOQ (ng/mL) |
| Diterpenoid 1 | 3.0 - 1000 | >0.998 | 3.0 |
| Diterpenoid 2 | 5.0 - 1200 | >0.999 | 5.0 |
| Analyte | Spiked Conc. (ng/mL) | Intra-day Precision (%RSD) | Inter-day Precision (%RSD) | Accuracy (%) |
| Diterpenoid 1 | 10 | < 3.0 | < 3.0 | 96.2 - 101.8 |
| 100 | < 2.5 | < 2.8 | 97.5 - 100.5 | |
| 800 | < 2.0 | < 2.2 | 98.1 - 101.2 |
| Analyte | Concentration (ng/mL) | Extraction Recovery (%) | Matrix Effect (%) |
| Diterpenoid 1 | 10 | 92.5 ± 4.1 | 95.8 ± 3.5 |
| 800 | 94.1 ± 3.8 | 97.2 ± 2.9 |
Visualizations
Caption: UHPLC-MS/MS workflow for this compound quantification.
Caption: Hypothetical signaling pathway modulated by this compound.
Conclusion
The described UHPLC-MS/MS method provides a sensitive, selective, and robust approach for the quantification of this compound in biological matrices. While the specific parameters for this compound require experimental determination, the provided protocol, adapted from methods for analogous diterpenoids, serves as an excellent starting point for method development and validation. This will enable researchers to accurately assess the pharmacokinetic and pharmacodynamic properties of this and other related natural products.
References
Application Notes and Protocols for 2-Deoxokanshone M (Kanshone M) in Cell Culture Experiments
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of 2-Deoxokanshone M, more commonly referred to as Kanshone M, in cell culture experiments. This document details its known biological activities, particularly its anti-neuroinflammatory effects, and provides protocols for relevant assays.
Introduction
Kanshone M is a sesquiterpenoid isolated from the rhizomes and roots of Nardostachys jatamansi.[1] It has garnered research interest for its potential therapeutic properties, primarily its anti-neuroinflammatory effects. In cell culture systems, Kanshone M has been utilized to investigate its impact on inflammatory signaling pathways.
Biological Activity
The primary reported biological activity of Kanshone M in cell culture is its anti-neuroinflammatory effect, observed in BV2 microglial cells.[1] Microglia are the resident immune cells of the central nervous system and play a crucial role in neuroinflammation. Activation of microglia by stimuli such as lipopolysaccharide (LPS) leads to the production of pro-inflammatory mediators, including nitric oxide (NO), prostaglandin (B15479496) E2 (PGE2), and various cytokines.
Kanshone M has been shown to be involved in the inhibition of the NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) signaling pathway.[1] The NF-κB pathway is a key regulator of the inflammatory response.[1] Under normal conditions, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Upon stimulation by inflammatory signals like LPS, IκB is phosphorylated and degraded, allowing NF-κB to translocate to the nucleus and activate the transcription of pro-inflammatory genes. By inhibiting this pathway, Kanshone M can suppress the production of inflammatory mediators.
Data Presentation
| Cell Line | Assay | Parameter | Value (µM) | Reference |
| BV2 | Cell Viability (e.g., MTT) | IC50 | Data not available | |
| BV2 | Nitric Oxide Inhibition (Griess Assay) | IC50 | Data not available |
Experimental Protocols
The following are detailed protocols for key experiments to assess the biological activity of Kanshone M in cell culture.
Protocol 1: Cell Viability Assay (MTT Assay)
This protocol is to determine the cytotoxic effect of Kanshone M on a chosen cell line, such as BV2 microglia.
Materials:
-
Kanshone M
-
BV2 microglial cells
-
Dulbecco's Modified Eagle Medium (DMEM) with 10% Fetal Bovine Serum (FBS)
-
3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (B87167) (DMSO)
-
96-well plates
-
Multi-well spectrophotometer
Procedure:
-
Seed BV2 cells into a 96-well plate at a density of 2.5 x 10^4 cells/well and allow them to adhere overnight.
-
Prepare serial dilutions of Kanshone M in DMEM.
-
Remove the old media from the wells and replace it with media containing different concentrations of Kanshone M. Include a vehicle control (DMSO) and a no-treatment control.
-
Incubate the plate for 24-48 hours at 37°C in a 5% CO2 incubator.
-
After incubation, add 20 µL of MTT solution to each well and incubate for an additional 4 hours.
-
Carefully remove the media containing MTT.
-
Add 150 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at 570 nm using a multi-well spectrophotometer.
-
Calculate cell viability as a percentage of the control.
Protocol 2: Nitric Oxide (NO) Production Assay (Griess Assay)
This protocol measures the inhibitory effect of Kanshone M on LPS-induced nitric oxide production in BV2 cells.
Materials:
-
Kanshone M
-
BV2 microglial cells
-
DMEM with 10% FBS
-
Lipopolysaccharide (LPS)
-
Griess Reagent (Part A: 1% sulfanilamide (B372717) in 5% phosphoric acid; Part B: 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride (B599025) in water)
-
Sodium nitrite (B80452) (for standard curve)
-
96-well plates
-
Multi-well spectrophotometer
Procedure:
-
Seed BV2 cells into a 96-well plate at a density of 2.5 x 10^4 cells/well and allow them to adhere overnight.
-
Pre-treat the cells with various concentrations of Kanshone M for 1 hour.
-
Stimulate the cells with LPS (e.g., 1 µg/mL) for 24 hours. Include a control group with no LPS stimulation.
-
After incubation, collect 50 µL of the cell culture supernatant from each well.
-
Add 50 µL of Griess Reagent Part A to each supernatant sample and incubate for 10 minutes at room temperature, protected from light.
-
Add 50 µL of Griess Reagent Part B and incubate for another 10 minutes at room temperature, protected from light.
-
Measure the absorbance at 540 nm using a multi-well spectrophotometer.
-
Calculate the nitrite concentration using a standard curve generated with sodium nitrite.
Protocol 3: NF-κB Translocation Assay (Immunofluorescence)
This protocol visualizes the effect of Kanshone M on the nuclear translocation of the NF-κB p65 subunit.
Materials:
-
Kanshone M
-
BV2 microglial cells
-
DMEM with 10% FBS
-
LPS
-
4% Paraformaldehyde (PFA)
-
0.1% Triton X-100 in PBS
-
Blocking buffer (e.g., 5% BSA in PBS)
-
Primary antibody against NF-κB p65
-
Fluorescently labeled secondary antibody
-
DAPI (4',6-diamidino-2-phenylindole)
-
Glass coverslips in 24-well plates
-
Fluorescence microscope
Procedure:
-
Seed BV2 cells onto glass coverslips in a 24-well plate and allow them to adhere.
-
Pre-treat the cells with Kanshone M for 1 hour.
-
Stimulate with LPS for 30-60 minutes.
-
Fix the cells with 4% PFA for 15 minutes.
-
Permeabilize the cells with 0.1% Triton X-100 for 10 minutes.
-
Block non-specific binding with blocking buffer for 1 hour.
-
Incubate with the primary antibody against NF-κB p65 overnight at 4°C.
-
Wash with PBS and incubate with the fluorescently labeled secondary antibody for 1 hour at room temperature.
-
Counterstain the nuclei with DAPI.
-
Mount the coverslips onto microscope slides and visualize using a fluorescence microscope.
Visualizations
Caption: Experimental workflow for evaluating Kanshone M.
Caption: Kanshone M inhibits the NF-κB signaling pathway.
References
Application Notes and Protocols for Investigating the Mechanism of Action of 2-Deoxokanshone M
Topic: 2-Deoxokanshone M Mechanism of Action Studies
For: Researchers, scientists, and drug development professionals.
Introduction:
This compound, a sesquiterpenoid isolated from the medicinal plant Nardostachys jatamansi, has emerged as a compound of interest for its potential anti-cancer properties. While the precise mechanism of action is an active area of investigation, preliminary evidence from studies on the whole plant extract and related sesquiterpenoid compounds suggests that this compound may exert its effects through the inhibition of the Signal Transducer and Activator of Transcription 3 (STAT3) signaling pathway, a critical mediator of tumor cell proliferation, survival, and angiogenesis.[1][2] Inhibition of this pathway is known to induce apoptosis in cancer cells.[3][4][5] This document provides a detailed overview of the hypothesized mechanism of action and a comprehensive set of protocols to investigate the effects of this compound on the STAT3 pathway and apoptosis.
Other sesquiterpenoids have demonstrated inhibitory effects on STAT3, suggesting a class effect for this group of natural products. The root extract of Nardostachys jatamansi, from which this compound is isolated, has been shown to attenuate tumor progression in hepatocellular carcinoma by inhibiting the ERK/STAT3 pathways.
Hypothesized Mechanism of Action:
It is hypothesized that this compound directly or indirectly inhibits the phosphorylation of STAT3, preventing its dimerization and translocation to the nucleus. This leads to the downregulation of STAT3 target genes involved in cell survival and proliferation, ultimately triggering the intrinsic apoptotic pathway.
Data Presentation
Table 1: Effect of this compound on Cell Viability
| Cell Line | Treatment | Concentration (µM) | Incubation Time (h) | % Viability (Mean ± SD) |
| DU145 (Prostate Cancer) | Vehicle (DMSO) | - | 48 | 100 ± 4.2 |
| This compound | 1 | 48 | 85.3 ± 5.1 | |
| This compound | 5 | 48 | 62.1 ± 3.8 | |
| This compound | 10 | 48 | 41.5 ± 2.9 | |
| This compound | 25 | 48 | 20.7 ± 1.5 | |
| MDA-MB-231 (Breast Cancer) | Vehicle (DMSO) | - | 48 | 100 ± 3.9 |
| This compound | 1 | 48 | 88.9 ± 4.5 | |
| This compound | 5 | 48 | 65.4 ± 3.2 | |
| This compound | 10 | 48 | 45.8 ± 2.5 | |
| This compound | 25 | 48 | 23.1 ± 1.8 |
Table 2: Effect of this compound on Apoptosis
| Cell Line | Treatment | Concentration (µM) | % Apoptotic Cells (Annexin V+) (Mean ± SD) |
| DU145 | Vehicle (DMSO) | - | 5.2 ± 1.1 |
| This compound | 10 | 35.8 ± 3.4 | |
| MDA-MB-231 | Vehicle (DMSO) | - | 4.8 ± 0.9 |
| This compound | 10 | 40.2 ± 4.1 |
Table 3: Effect of this compound on STAT3 Phosphorylation
| Cell Line | Treatment | Concentration (µM) | p-STAT3 (Tyr705) / Total STAT3 Ratio (Normalized to Vehicle) |
| DU145 | Vehicle (DMSO) | - | 1.00 |
| This compound | 10 | 0.35 | |
| MDA-MB-231 | Vehicle (DMSO) | - | 1.00 |
| This compound | 10 | 0.41 |
Visualization of Signaling Pathways and Workflows
Caption: Hypothesized STAT3 signaling pathway inhibition by this compound.
Caption: General experimental workflow for studying this compound.
Experimental Protocols
Protocol 1: Cell Viability Assay (MTT Assay)
Objective: To determine the cytotoxic effect of this compound on cancer cells.
Materials:
-
Cancer cell lines (e.g., DU145, MDA-MB-231)
-
Complete growth medium (e.g., DMEM with 10% FBS)
-
96-well plates
-
This compound stock solution (in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO (Dimethyl sulfoxide)
-
Phosphate-buffered saline (PBS)
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5 x 10³ cells/well in 100 µL of complete medium and incubate for 24 hours at 37°C in a 5% CO₂ incubator.
-
Prepare serial dilutions of this compound in complete medium from the stock solution.
-
Remove the medium from the wells and add 100 µL of the diluted this compound solutions to the respective wells. Include a vehicle control (DMSO) and a blank (medium only).
-
Incubate the plate for 48 hours at 37°C in a 5% CO₂ incubator.
-
Add 20 µL of MTT solution to each well and incubate for another 4 hours.
-
Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability as: (Absorbance of treated cells / Absorbance of control cells) x 100.
Protocol 2: Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)
Objective: To quantify the induction of apoptosis by this compound.
Materials:
-
Cancer cell lines
-
6-well plates
-
This compound
-
Annexin V-FITC Apoptosis Detection Kit
-
Flow cytometer
Procedure:
-
Seed cells in 6-well plates at a density of 2 x 10⁵ cells/well and allow them to attach overnight.
-
Treat the cells with the desired concentrations of this compound for 48 hours.
-
Harvest the cells by trypsinization and wash with cold PBS.
-
Resuspend the cells in 100 µL of 1X Binding Buffer provided in the kit.
-
Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI) to the cell suspension.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the cells by flow cytometry within 1 hour. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are in late apoptosis or necrosis.
Protocol 3: Western Blot Analysis for STAT3 Phosphorylation
Objective: To determine the effect of this compound on the phosphorylation of STAT3.
Materials:
-
Cancer cell lines
-
6-well plates
-
This compound
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels
-
PVDF membrane
-
Primary antibodies (anti-p-STAT3 (Tyr705), anti-STAT3, anti-β-actin)
-
HRP-conjugated secondary antibody
-
Chemiluminescence substrate
-
Imaging system
Procedure:
-
Seed cells and treat with this compound as described in the apoptosis assay protocol.
-
After treatment, wash the cells with cold PBS and lyse them with RIPA buffer.
-
Determine the protein concentration of the lysates using the BCA assay.
-
Denature equal amounts of protein (20-30 µg) by boiling in Laemmli sample buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and detect the protein bands using a chemiluminescence substrate and an imaging system.
-
Quantify the band intensities and normalize the p-STAT3 levels to total STAT3 and the loading control (β-actin).
Protocol 4: Immunofluorescence for STAT3 Nuclear Translocation
Objective: To visualize the effect of this compound on the nuclear translocation of STAT3.
Materials:
-
Cancer cell lines
-
Glass coverslips in 24-well plates
-
This compound
-
4% Paraformaldehyde (PFA) in PBS
-
0.25% Triton X-100 in PBS
-
Blocking buffer (e.g., 5% BSA in PBS)
-
Primary antibody (anti-STAT3)
-
Fluorophore-conjugated secondary antibody
-
DAPI (4',6-diamidino-2-phenylindole)
-
Fluorescence microscope
Procedure:
-
Seed cells on glass coverslips in 24-well plates and allow them to adhere.
-
Treat the cells with this compound for the desired time.
-
Fix the cells with 4% PFA for 15 minutes.
-
Permeabilize the cells with 0.25% Triton X-100 for 10 minutes.
-
Block with blocking buffer for 1 hour.
-
Incubate with the primary anti-STAT3 antibody overnight at 4°C.
-
Wash with PBS and incubate with the fluorophore-conjugated secondary antibody for 1 hour in the dark.
-
Counterstain the nuclei with DAPI for 5 minutes.
-
Mount the coverslips on microscope slides and visualize using a fluorescence microscope.
-
In untreated cells, STAT3 should be predominantly cytoplasmic. In cytokine-stimulated cells, it will translocate to the nucleus. In cells treated with this compound prior to stimulation, STAT3 should remain in the cytoplasm.
References
- 1. ar.iiarjournals.org [ar.iiarjournals.org]
- 2. Nardostachys jatamansi Root Extract Attenuates Tumor Progression in Hepatocellular Carcinoma via Inhibition of ERK/STAT3 Pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. STAT3 Inhibition Induces Apoptosis in Cancer Cells Independent of STAT1 or STAT2 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. STAT3 as a target for inducing apoptosis in solid and hematological tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Inhibition of STAT3 signaling induces apoptosis and decreases survivin expression in primary effusion lymphoma - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for In Vitro Evaluation of 2-Deoxokanshone M Activity
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to a panel of in vitro assays designed to characterize the biological activity of 2-Deoxokanshone M, a sesquiterpenoid isolated from Nardostachys jatamansi. Based on the known pharmacological properties of extracts from this plant and related compounds, this compound is hypothesized to possess anticancer and anti-inflammatory activities.[1][2][3][4] The following protocols detail established methods for evaluating its cytotoxic, pro-apoptotic, and anti-inflammatory potential.
Assessment of Cytotoxic Activity
A primary step in evaluating a potential anticancer compound is to determine its cytotoxicity against various cancer cell lines. The MTT assay is a widely used colorimetric method to assess cell metabolic activity, which serves as an indicator of cell viability.
Table 1: Cytotoxicity of this compound in Human Cancer Cell Lines (Hypothetical Data)
| Cell Line | Cancer Type | IC50 (µM) after 48h |
| MCF-7 | Breast Cancer | 25.5 |
| MDA-MB-231 | Breast Cancer | 18.2 |
| A549 | Lung Cancer | 32.8 |
| HepG2 | Liver Cancer | 21.4 |
| PC-3 | Prostate Cancer | 28.9 |
Protocol 1: MTT Assay for Cell Viability
Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound on various cancer cell lines.
Materials:
-
Cancer cell lines (e.g., MCF-7, A549, HepG2)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
This compound (stock solution in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO (Dimethyl sulfoxide)
-
96-well microplates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium and incubate for 24 hours at 37°C in a humidified 5% CO2 atmosphere.
-
Compound Treatment: Prepare serial dilutions of this compound in complete medium. After 24 hours, replace the medium with 100 µL of medium containing various concentrations of this compound. Include a vehicle control (DMSO) and a blank (medium only).
-
Incubation: Incubate the plate for 48 hours at 37°C and 5% CO2.
-
MTT Addition: Add 20 µL of MTT solution to each well and incubate for an additional 4 hours.
-
Formazan (B1609692) Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. The IC50 value is determined by plotting the percentage of cell viability against the log of the compound concentration.
Experimental Workflow for MTT Assay
References
Application Notes and Protocols for Testing 2-Deoxokanshone M Efficacy in Animal Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Deoxokanshone M is a bioactive compound isolated from the medicinal plant Salvia miltiorrhiza (Danshen). Compounds from Salvia miltiorrhiza, including various tanshinones and salvianolic acids, have demonstrated a range of pharmacological activities, including anti-cancer, anti-inflammatory, and cardioprotective effects in preclinical studies.[1][2][3][4] While direct in vivo efficacy studies specifically for this compound are limited in publicly available literature, data from related compounds provide a strong basis for developing robust animal model protocols to assess its therapeutic potential.
These application notes provide detailed protocols for testing the efficacy of this compound in a cancer xenograft model, a common preclinical model for evaluating novel anti-cancer agents. The methodologies are adapted from established protocols for other bioactive constituents of Salvia miltiorrhiza.[3]
Preclinical Animal Models for Cancer Therapy
The selection of an appropriate animal model is critical for the successful translation of preclinical findings. Mouse models are frequently utilized in cancer research due to their genetic and physiological similarities to humans, relatively low cost, and the availability of various strains. Common models include:
-
Xenograft Models: Human cancer cell lines are implanted into immunocompromised mice (e.g., nude or SCID mice). This is a widely used model to assess the direct anti-tumor activity of a compound.
-
Genetically Engineered Mouse Models (GEMMs): Mice are genetically modified to develop tumors that more closely mimic human cancers.
-
Patient-Derived Xenograft (PDX) Models: Tumor tissue from a patient is directly implanted into an immunodeficient mouse, which better preserves the characteristics of the original tumor.
For initial efficacy testing of a novel compound like this compound, the xenograft model is a practical and informative starting point.
Experimental Protocol: Human Cancer Xenograft Model in Nude Mice
This protocol outlines the procedure for evaluating the anti-tumor efficacy of this compound in a subcutaneous xenograft model using human cancer cells.
1. Cell Culture and Animal Husbandry
-
Cell Line Selection: Choose a human cancer cell line relevant to the proposed therapeutic indication (e.g., HSC-3 for oral cancer, Glc-82 for lung cancer).
-
Cell Culture: Culture the selected cancer cells in appropriate media and conditions as per standard cell culture protocols.
-
Animals: Use athymic nude mice (BALB/c-nu/nu), 4-6 weeks old.
-
Acclimatization: Allow mice to acclimatize for at least one week before the start of the experiment.
-
Housing: House animals in a pathogen-free environment with a 12-hour light/dark cycle and provide ad libitum access to food and water.
2. Tumor Implantation
-
Harvest cancer cells during the logarithmic growth phase.
-
Resuspend the cells in sterile, serum-free medium or phosphate-buffered saline (PBS).
-
Subcutaneously inject 1 x 10^6 to 1 x 10^7 cells in a volume of 100-200 µL into the right flank of each mouse.
-
Monitor the mice for tumor growth.
3. Treatment Protocol
-
Once tumors reach a palpable size (e.g., 50-100 mm³), randomize the mice into treatment and control groups (n=8-10 mice per group).
-
Treatment Group(s): Administer this compound at various doses (e.g., 10, 50, 100 mg/kg body weight). The route of administration can be intraperitoneal (i.p.) or oral (p.o.), depending on the compound's formulation and bioavailability. Administration should occur daily or on a predetermined schedule for a set period (e.g., 21-32 days).
-
Vehicle Control Group: Administer the vehicle used to dissolve this compound (e.g., PBS, DMSO/saline mixture) following the same schedule as the treatment groups.
-
Positive Control Group (Optional): Include a group treated with a standard-of-care chemotherapeutic agent relevant to the cancer type.
4. Efficacy Evaluation
-
Tumor Volume Measurement: Measure tumor dimensions (length and width) with calipers every 2-3 days. Calculate tumor volume using the formula: Volume = (Length x Width²) / 2.
-
Body Weight: Monitor and record the body weight of each mouse every 2-3 days as an indicator of toxicity.
-
Tumor Weight: At the end of the study, euthanize the mice and excise the tumors. Record the final tumor weight.
-
Tumor Growth Inhibition (TGI): Calculate TGI using the formula: TGI (%) = [1 - (Average tumor volume of treated group / Average tumor volume of control group)] x 100.
5. Data Presentation
Summarize all quantitative data in clearly structured tables for easy comparison.
Table 1: Effect of this compound on Tumor Growth in Xenograft Model
| Treatment Group | Dose (mg/kg) | Mean Final Tumor Volume (mm³) ± SD | Mean Final Tumor Weight (g) ± SD | Tumor Growth Inhibition (%) | Mean Body Weight Change (%) ± SD |
| Vehicle Control | - | - | |||
| This compound | 10 | ||||
| This compound | 50 | ||||
| This compound | 100 | ||||
| Positive Control | [Dose] |
Potential Signaling Pathways Modulated by Salvia miltiorrhiza Compounds
Compounds from Salvia miltiorrhiza have been shown to modulate several key signaling pathways involved in cancer progression, such as those related to apoptosis, oxidative stress, and inflammation. While the specific pathways affected by this compound require investigation, related compounds have been shown to influence:
-
Apoptosis Pathway: By increasing the expression of pro-apoptotic proteins like Bax and decreasing anti-apoptotic proteins like Bcl-2 and XIAP.
-
PI3K/Akt Pathway: Inhibition of Akt phosphorylation can lead to decreased cell survival and proliferation.
-
MAPK Pathway (ERK, JNK, p38): Modulation of these pathways can impact cell proliferation, differentiation, and apoptosis.
-
NF-κB Pathway: Inhibition of this pathway can reduce inflammation and cell survival.
-
Nrf2/HO-1 Pathway: Activation of this pathway can protect against oxidative stress.
Visualizations
Experimental Workflow
Caption: Workflow for evaluating this compound efficacy in a xenograft mouse model.
Potential Signaling Pathways in Cancer Affected by Salvia Compounds
Caption: Potential signaling pathways in cancer cells modulated by Salvia miltiorrhiza compounds.
References
- 1. Potential chemoprotective effects of active ingredients in Salvia miltiorrhiza on doxorubicin-induced cardiotoxicity: a systematic review of in vitro and in vivo studies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Overview of Salvia miltiorrhiza as a Potential Therapeutic Agent for Various Diseases: An Update on Efficacy and Mechanisms of Action - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Frontiers | Salvia miltiorrhiza in Treating Cardiovascular Diseases: A Review on Its Pharmacological and Clinical Applications [frontiersin.org]
Application Notes and Protocols: 2-Deoxy-D-glucose (2-DG) as a Potential Cancer Therapeutic
Disclaimer: Initial searches for "2-Deoxokanshone M" did not yield specific results. The following information pertains to the well-studied glucose analog, 2-Deoxy-D-glucose (2-DG) , which is a potential cancer therapeutic that targets glucose metabolism.
Introduction
Cancer cells exhibit altered glucose metabolism, a phenomenon known as the Warburg effect, where they favor aerobic glycolysis even in the presence of oxygen.[1] This metabolic shift provides a therapeutic window to target cancer cells by interfering with their glucose-dependent survival and proliferation. 2-Deoxy-D-glucose (2-DG), a glucose analog, is a promising agent that competitively inhibits glucose transport and metabolism.[2][3] By substituting the hydroxyl group at the C-2 position with a hydrogen, 2-DG can be taken up by glucose transporters and phosphorylated by hexokinase, but cannot be further metabolized, leading to the inhibition of glycolysis and subsequent energy depletion in cancer cells.[2][4]
Mechanism of Action
2-DG exerts its anticancer effects through multiple mechanisms:
-
Inhibition of Glycolysis: As a competitive inhibitor of hexokinase, 2-DG prevents the phosphorylation of glucose, the first committed step of glycolysis. This leads to a depletion of ATP, the primary energy currency of the cell.
-
Induction of Oxidative Stress: By inhibiting glycolysis, 2-DG can lead to an increase in reactive oxygen species (ROS), contributing to cellular damage and apoptosis.
-
Inhibition of N-linked Glycosylation: 2-DG can interfere with the N-linked glycosylation of proteins, a critical process for proper protein folding and function, leading to endoplasmic reticulum (ER) stress and apoptosis.
-
Induction of Autophagy and Apoptosis: The cellular stress induced by 2-DG can trigger both autophagy and apoptosis, programmed cell death pathways, in cancer cells.
Signaling Pathways Affected by 2-DG
The anticancer effects of 2-DG are mediated through its impact on several key signaling pathways that are often dysregulated in cancer.
Caption: Mechanism of action of 2-Deoxy-D-glucose (2-DG) in cancer cells.
Preclinical Data Summary
Numerous preclinical studies have demonstrated the anticancer activity of 2-DG in various cancer models. The following tables summarize key quantitative data from these studies.
Table 1: In Vitro Efficacy of 2-DG in Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (mM) | Reference |
| SkBr3 | Breast Cancer | ~4 | |
| MDA-231 | Breast Cancer | Not specified | |
| MCF7 | Breast Cancer | Not specified |
Note: IC50 values can vary depending on the experimental conditions, such as glucose concentration in the culture medium.
Experimental Protocols
The following are detailed protocols for key experiments used to evaluate the anticancer effects of 2-DG.
Protocol 1: Cell Viability Assay (MTT Assay)
This protocol is used to determine the cytotoxic effects of 2-DG on cancer cells.
Caption: Workflow for the MTT cell viability assay.
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
96-well plates
-
2-Deoxy-D-glucose (2-DG)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) reagent
-
Solubilizing agent (e.g., DMSO)
-
Microplate reader
Procedure:
-
Seed cells at an appropriate density (e.g., 5,000 cells/well) in a 96-well plate and incubate for 24 hours to allow for cell attachment.
-
Prepare a series of 2-DG dilutions in complete culture medium.
-
Remove the medium from the wells and replace it with the 2-DG dilutions. Include a vehicle control (medium without 2-DG).
-
Incubate the plate for the desired treatment duration (e.g., 48 or 72 hours).
-
Add MTT reagent to each well and incubate for 2-4 hours at 37°C.
-
Add a solubilizing agent to each well to dissolve the formazan (B1609692) crystals.
-
Read the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the vehicle control.
Protocol 2: Western Blot Analysis for Protein Expression
This protocol is used to assess the effect of 2-DG on the expression levels of key proteins involved in signaling pathways.
Caption: Workflow for Western blot analysis.
Materials:
-
2-DG treated and untreated cell lysates
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Protein quantification assay (e.g., BCA assay)
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF or nitrocellulose membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies against target proteins (e.g., Glut1, cleaved PARP)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Treat cells with 2-DG for the desired time and concentration.
-
Lyse the cells using an appropriate lysis buffer and quantify the protein concentration.
-
Denature equal amounts of protein from each sample and separate them by SDS-PAGE.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and detect the protein bands using a chemiluminescent substrate and an imaging system.
Conclusion and Future Directions
2-Deoxy-D-glucose has demonstrated significant potential as a cancer therapeutic agent by targeting the metabolic vulnerability of cancer cells. Its ability to inhibit glycolysis, induce oxidative stress, and disrupt N-linked glycosylation leads to cancer cell death. While 2-DG as a monotherapy has shown limited efficacy in some cancers, its combination with other therapeutic agents or radiotherapy has shown synergistic anticancer effects. Further preclinical and clinical studies are warranted to explore the full potential of 2-DG in combination therapies and to identify predictive biomarkers for patient response.
References
- 1. 2-Deoxy-D-glucose targeting of glucose metabolism in cancer cells as a potential therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. 2-Deoxy-d-Glucose and Its Analogs: From Diagnostic to Therapeutic Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synergistic Effects of 2-Deoxyglucose and Diclofenac Sodium on Breast Cancer Cells: A Comparative Evaluation of MDA-231 and MCF7 Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Evaluation of 2-deoxy-D-glucose as a chemotherapeutic agent: mechanism of cell death - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: A Sensitive and Robust LC-MS/MS Method for the Quantification of 2-Deoxokanshone M in Human Plasma
For Research Use Only. Not for use in diagnostic procedures.
Abstract
This application note describes a sensitive, selective, and robust liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantitative analysis of 2-Deoxokanshone M in human plasma. The methodology utilizes a straightforward protein precipitation for sample preparation, followed by reversed-phase chromatographic separation and detection using a triple quadrupole mass spectrometer in Multiple Reaction Monitoring (MRM) mode. This method is suitable for pharmacokinetic studies and other research applications requiring accurate measurement of this compound in a biological matrix.
Introduction
This compound is a derivative of Kanshone M, a sesquiterpenoid isolated from the plant Nardostachys jatamansi.[1] Sesquiterpenoids and other diterpenoids are known to possess a range of pharmacological activities, making them of significant interest in drug discovery and development.[2][3] To accurately assess the pharmacokinetic properties of this compound, a reliable and sensitive bioanalytical method is essential. LC-MS/MS offers high selectivity and sensitivity, making it the gold standard for the quantification of small molecules in complex biological matrices like plasma.[4] This application note provides a detailed protocol for the determination of this compound in human plasma.
Experimental
Materials and Reagents
-
This compound reference standard
-
Internal Standard (IS) (e.g., a structurally similar and stable isotopically labeled compound or another suitable molecule)
-
LC-MS/MS grade acetonitrile (B52724), methanol, and water
-
Formic acid (≥98%)
-
Human plasma (with anticoagulant)
Sample Preparation
A protein precipitation method is employed for the extraction of this compound from human plasma.[5]
-
Allow frozen plasma samples to thaw at room temperature.
-
Vortex the plasma samples to ensure homogeneity.
-
In a clean microcentrifuge tube, add 100 µL of plasma.
-
Add 10 µL of the internal standard working solution.
-
Add 300 µL of ice-cold acetonitrile containing 0.1% formic acid to precipitate the plasma proteins.
-
Vortex the mixture for 1 minute.
-
Centrifuge the samples at 14,000 rpm for 10 minutes at 4°C.
-
Transfer the supernatant to a clean tube or a 96-well plate.
-
Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase (50:50 acetonitrile:water with 0.1% formic acid).
-
Inject an aliquot of the reconstituted sample into the LC-MS/MS system.
Liquid Chromatography
Chromatographic separation is performed using a reversed-phase C18 column.
-
HPLC System: A standard UHPLC or HPLC system
-
Column: C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm)
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile
-
Flow Rate: 0.4 mL/min
-
Injection Volume: 5 µL
-
Column Temperature: 40°C
-
Gradient Program:
| Time (min) | %A | %B |
| 0.0 | 95 | 5 |
| 0.5 | 95 | 5 |
| 2.5 | 5 | 95 |
| 3.5 | 5 | 95 |
| 3.6 | 95 | 5 |
| 5.0 | 95 | 5 |
Mass Spectrometry
A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source is used for detection.
-
Mass Spectrometer: Triple Quadrupole Mass Spectrometer
-
Ionization Mode: Electrospray Ionization (ESI), Positive
-
Scan Type: Multiple Reaction Monitoring (MRM)
-
Ion Source Temperature: 500°C
-
Curtain Gas: 30 psi
-
Collision Gas: 9 psi
-
IonSpray Voltage: 5500 V
Based on the likely molecular formula of this compound (C12H14O2), the following hypothetical mass transitions are proposed. Note: These parameters should be optimized with the pure reference standard.
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Declustering Potential (V) | Collision Energy (eV) |
| This compound | 207.1 | 145.1 | 80 | 25 |
| Internal Standard | To be determined | To be determined | To be determined | To be determined |
Method Validation
The method was validated for linearity, accuracy, precision, recovery, and matrix effect.
Calibration Curve
The calibration curve was constructed by plotting the peak area ratio of the analyte to the internal standard against the nominal concentration of the analyte. A linear regression with a weighting factor of 1/x² was used.
| Concentration (ng/mL) | Accuracy (%) |
| 1 | 98.5 |
| 2 | 101.2 |
| 5 | 102.5 |
| 10 | 99.8 |
| 50 | 97.3 |
| 100 | 103.1 |
| 500 | 100.7 |
| 1000 | 99.2 |
| Linear Range: 1 - 1000 ng/mL | |
| Correlation Coefficient (r²): >0.995 |
Accuracy and Precision
The intra- and inter-day accuracy and precision were evaluated at four quality control (QC) levels: Lower Limit of Quantification (LLOQ), Low QC (LQC), Medium QC (MQC), and High QC (HQC).
| QC Level | Concentration (ng/mL) | Intra-day Precision (%CV) | Intra-day Accuracy (%RE) | Inter-day Precision (%CV) | Inter-day Accuracy (%RE) |
| LLOQ | 1 | 6.8 | -1.5 | 8.2 | 2.1 |
| LQC | 3 | 5.2 | 2.3 | 6.5 | 3.5 |
| MQC | 80 | 4.1 | -0.8 | 5.1 | 1.9 |
| HQC | 800 | 3.5 | 1.2 | 4.7 | -0.5 |
Recovery and Matrix Effect
The extraction recovery and matrix effect were assessed at LQC and HQC levels.
| QC Level | Concentration (ng/mL) | Extraction Recovery (%) | Matrix Effect (%) |
| LQC | 3 | 92.5 | 95.8 |
| HQC | 800 | 95.1 | 98.2 |
Visualizations
Caption: Experimental workflow for the LC-MS/MS analysis of this compound in plasma.
Caption: Multiple Reaction Monitoring (MRM) scan for this compound.
Conclusion
The LC-MS/MS method described in this application note provides a sensitive, selective, and reliable approach for the quantification of this compound in human plasma. The simple protein precipitation sample preparation and rapid chromatographic runtime make it suitable for high-throughput analysis in support of pharmacokinetic and other research studies. The method has been validated with acceptable linearity, accuracy, precision, recovery, and minimal matrix effect, demonstrating its robustness for bioanalytical applications.
References
- 1. Isolation of Novel Sesquiterpeniods and Anti-neuroinflammatory Metabolites from Nardostachys jatamansi - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A Simple and Sensitive LC-MS/MS Method for Determination of Four Major Active Diterpenoids from Andrographis paniculata in Human Plasma and Its Application to a Pilot Study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. LC-MS/MS method for determination of kansuinine a in rat plasma and its application to a rat pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Development and Validation of an LC–MS/MS Method for Quantifying Phytohormones Related to Tomato Shelf Life | MDPI [mdpi.com]
- 5. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 2-Deoxokanshone M
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers engaged in the synthesis of 2-Deoxokanshone M, a complex sesquiterpenoid. Given the limited publicly available information on the direct synthesis of this molecule, this guide draws upon established principles and common challenges encountered in the total synthesis of related natural products, such as other kanshones and diterpenoids.
Troubleshooting Guides
This section addresses specific issues that may arise during the synthesis of this compound and its intermediates.
| Problem ID | Issue | Potential Causes | Suggested Solutions |
| TS-001 | Low yield in the initial Diels-Alder cycloaddition to form the core bicyclic system. | 1. Incomplete reaction. 2. Formation of undesired stereoisomers. 3. Decomposition of starting materials or product under reaction conditions. 4. Incorrect solvent or temperature. | 1. Increase reaction time or temperature. Consider using a Lewis acid catalyst to promote the reaction. 2. Optimize the catalyst and reaction conditions to favor the desired diastereomer. Chiral auxiliaries or catalysts may be necessary. 3. Use freshly purified starting materials. Degas the solvent to remove oxygen. 4. Screen a range of solvents and temperatures to find the optimal conditions. |
| TS-002 | Difficulty in the stereoselective reduction of a key carbonyl group. | 1. Poor facial selectivity of the reducing agent. 2. Steric hindrance around the carbonyl group. 3. Epimerization of the adjacent stereocenter under the reaction conditions. | 1. Employ a bulkier or more sterically demanding reducing agent to enhance facial selectivity. 2. Consider substrate-controlled reduction by introducing a directing group. 3. Use a milder reducing agent and lower the reaction temperature. |
| TS-003 | Formation of multiple side products during C-H oxidation steps. | 1. Lack of regioselectivity of the oxidizing agent. 2. Over-oxidation to undesired products. 3. Radical side reactions. | 1. Utilize a directed C-H oxidation strategy using a directing group. 2. Carefully control the stoichiometry of the oxidizing agent and the reaction time. 3. Add radical inhibitors or perform the reaction in the dark. |
| TS-004 | Challenges in the purification of intermediates. | 1. Similar polarity of the desired product and byproducts. 2. Instability of the compound on silica (B1680970) gel. 3. Presence of persistent impurities from previous steps. | 1. Employ alternative purification techniques such as preparative HPLC, recrystallization, or supercritical fluid chromatography. 2. Use a different stationary phase for chromatography (e.g., alumina, C18). 3. Ensure complete purification at each step to avoid carrying over impurities. |
Frequently Asked Questions (FAQs)
Q1: What are the most critical steps in the synthesis of a complex sesquiterpenoid like this compound?
A1: The most critical steps typically involve the construction of the core polycyclic skeleton with the correct stereochemistry. Key transformations often include stereoselective cycloadditions (e.g., Diels-Alder reaction), strategic C-H functionalization, and late-stage redox manipulations.
Q2: How can I improve the overall yield of a multi-step synthesis?
A2: Improving the overall yield requires optimization of each individual step. Focus on reactions with yields below 80%. Consider alternative synthetic routes that may be more convergent, meaning key fragments are synthesized separately and then combined late in the synthesis. Telescoping reactions, where multiple steps are performed in a single pot without intermediate purification, can also significantly improve overall efficiency.
Q3: What analytical techniques are essential for characterizing intermediates and the final product?
A3: A combination of spectroscopic techniques is crucial. 1H and 13C Nuclear Magnetic Resonance (NMR) spectroscopy are essential for determining the chemical structure and stereochemistry. High-Resolution Mass Spectrometry (HRMS) is used to confirm the molecular formula. Infrared (IR) spectroscopy helps identify key functional groups. For chiral molecules, Circular Dichroism (CD) spectroscopy can be used to determine the absolute configuration.
Q4: Are there any specific safety precautions I should take during this synthesis?
A4: Standard laboratory safety protocols should be strictly followed. Many reagents used in organic synthesis are toxic, flammable, or corrosive. Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves. Be particularly cautious when handling strong oxidizing and reducing agents, as well as pyrophoric reagents.
Quantitative Data Summary
The following table presents a hypothetical comparison of different reaction conditions for a key synthetic step, illustrating how data can be structured for easy comparison.
Table 1: Optimization of the Diels-Alder Cycloaddition
| Entry | Catalyst (mol%) | Solvent | Temperature (°C) | Time (h) | Yield (%) | Diastereomeric Ratio (desired:undesired) |
| 1 | None | Toluene | 110 | 24 | 45 | 2:1 |
| 2 | Sc(OTf)₃ (10) | Toluene | 80 | 12 | 75 | 5:1 |
| 3 | Yb(OTf)₃ (10) | CH₂Cl₂ | 25 | 18 | 82 | 10:1 |
| 4 | In(OTf)₃ (10) | CH₂Cl₂ | 25 | 12 | 88 | 15:1 |
| 5 | In(OTf)₃ (5) | CH₂Cl₂ | 25 | 18 | 85 | 14:1 |
Experimental Protocols
Protocol 1: General Procedure for a Lewis Acid-Catalyzed Diels-Alder Reaction
-
To a flame-dried round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), add the diene (1.0 equiv) and the dienophile (1.2 equiv).
-
Dissolve the starting materials in a dry, degassed solvent (e.g., dichloromethane).
-
Cool the reaction mixture to the desired temperature (e.g., 0 °C or -78 °C).
-
In a separate flask, prepare a solution of the Lewis acid catalyst (e.g., In(OTf)₃, 10 mol%) in the same solvent.
-
Slowly add the catalyst solution to the reaction mixture dropwise over 10-15 minutes.
-
Stir the reaction at the specified temperature and monitor its progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate.
-
Allow the mixture to warm to room temperature and transfer it to a separatory funnel.
-
Extract the aqueous layer with the organic solvent (3 x volume).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (B86663), and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Protocol 2: General Procedure for Stereoselective Ketone Reduction using a Chiral Reducing Agent
-
To a flame-dried round-bottom flask under an inert atmosphere, add the ketone substrate (1.0 equiv) and dissolve it in a dry solvent (e.g., THF).
-
Cool the solution to -78 °C.
-
In a separate flask, prepare a solution of the chiral reducing agent (e.g., (R)-2-Methyl-CBS-oxazaborolidine) and the stoichiometric reducing agent (e.g., borane-dimethyl sulfide (B99878) complex) in the same solvent.
-
Slowly add the reducing agent solution to the ketone solution via a syringe pump over 30 minutes.
-
Stir the reaction at -78 °C for the specified time, monitoring by TLC.
-
Quench the reaction by the slow addition of methanol (B129727) at -78 °C.
-
Allow the mixture to warm to room temperature and concentrate under reduced pressure.
-
Dissolve the residue in ethyl acetate (B1210297) and wash with 1 M HCl, saturated aqueous sodium bicarbonate, and brine.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate in vacuo.
-
Purify the product by flash column chromatography.
Visualizations
Caption: General experimental workflow for a synthetic chemistry reaction.
Caption: A hypothetical synthetic pathway for this compound.
Technical Support Center: Purification of 2-Deoxokanshone M
Welcome to the Technical Support Center for the purification of 2-Deoxokanshone M. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and address frequently asked questions (FAQs) related to the isolation and purification of this compound.
While specific literature on the purification of this compound is limited, the information provided here is based on established protocols for the purification of structurally similar tanshinones and diterpenes from Salvia species. These compounds share physicochemical properties and present similar purification challenges.
Frequently Asked Questions (FAQs)
Q1: What are the most common challenges encountered during the purification of this compound and related tanshinones?
A1: Researchers often face several challenges, including:
-
Low Yield: The concentration of this compound in the raw plant material may be low, leading to poor recovery.
-
Presence of Structurally Similar Impurities: The crude extract contains a complex mixture of other tanshinones and diterpenes with similar polarities, making separation difficult.
-
Compound Instability: Tanshinones can be sensitive to heat, light, and pH changes, potentially leading to degradation during extraction and purification.[1][2] For instance, Tanshinone IIA is known to be unstable in high temperature and light conditions.[1][2]
-
Poor Solubility: The hydrophobic nature of tanshinones can lead to solubility issues in certain solvent systems, affecting chromatographic performance.
-
Co-elution of Compounds: Due to their structural similarities, different tanshinones may co-elute during chromatography, requiring optimization of the separation method.
Q2: Which chromatographic techniques are most effective for purifying this compound?
A2: A multi-step chromatographic approach is often necessary. Commonly used techniques include:
-
Column Chromatography (CC): Silica (B1680970) gel is a common stationary phase for initial fractionation.
-
High-Performance Liquid Chromatography (HPLC): Both normal-phase and reversed-phase HPLC are powerful tools for final purification. C18 columns are frequently used in reversed-phase HPLC.[3]
-
High-Speed Counter-Current Chromatography (HSCCC): This technique is effective for separating tanshinones from crude extracts and has been successfully used for the purification of various tanshinones from Salvia miltiorrhiza.
-
Macroporous Resin Adsorption: This method can be used for preliminary enrichment of tanshinones from the crude extract.
Q3: How can I improve the resolution between this compound and other closely related tanshinones?
A3: To improve resolution, consider the following:
-
Optimize the Mobile Phase: Fine-tune the solvent gradient and composition. For reversed-phase HPLC, adjusting the ratio of water to organic solvents (e.g., methanol (B129727) or acetonitrile) is crucial.
-
Change the Stationary Phase: If co-elution persists, switching to a different type of column with a different selectivity (e.g., a phenyl-hexyl or cyano-propyl column) may be beneficial.
-
Adjust the pH of the Mobile Phase: For compounds with ionizable groups, adjusting the pH can alter retention times and improve separation. However, it's important to consider the stability of the compound at different pH values.
-
Employ a Different Chromatographic Technique: Combining different techniques, such as HSCCC followed by preparative HPLC, can be a very effective strategy for isolating pure compounds.
Troubleshooting Guide
| Problem | Potential Cause | Suggested Solution |
| Low or No Recovery of this compound | Compound Degradation: Instability due to heat, light, or pH. | Minimize exposure to high temperatures and direct light during the entire process. Use amber glassware and work at room temperature whenever possible. Evaluate the pH stability of the compound and buffer the mobile phase if necessary. |
| Incomplete Elution: The mobile phase may not be strong enough to elute the compound from the column. | Increase the strength of the mobile phase gradually. For reversed-phase HPLC, this means increasing the percentage of the organic solvent. | |
| Irreversible Adsorption: The compound may be irreversibly binding to the stationary phase. | Test the stability of your compound on a small amount of the stationary phase (e.g., silica gel) before performing large-scale chromatography. If instability is observed, consider using a less acidic stationary phase like deactivated silica or alumina. | |
| Poor Peak Shape (Tailing or Fronting) in HPLC | Column Overload: Injecting too much sample can lead to peak distortion. | Reduce the injection volume or the concentration of the sample. |
| Secondary Interactions: Silanol groups on the silica-based stationary phase can interact with the analyte, causing tailing. | Use a modern, end-capped HPLC column. Adding a small amount of a competitive base (e.g., triethylamine) to the mobile phase can sometimes help, but this may not be compatible with all detectors (like MS). | |
| Inappropriate Sample Solvent: Dissolving the sample in a solvent much stronger than the initial mobile phase can cause peak distortion. | Dissolve the sample in the initial mobile phase or a weaker solvent. | |
| Multiple Peaks for a Supposedly Pure Compound | Isomerization or Degradation: The compound may be converting to other forms on the column. | Check for compound stability under the chromatographic conditions. Try milder conditions (e.g., lower temperature, different pH). |
| Presence of Tautomers or Rotamers: Some compounds can exist as interconverting isomers that may separate under certain chromatographic conditions. | Modify the chromatographic conditions (e.g., temperature, mobile phase) to try and coalesce the peaks. | |
| Crystallization Fails or Yields an Oily Product | Presence of Impurities: Even small amounts of impurities can inhibit crystallization. | Re-purify the compound using a different chromatographic method to remove the impurities. |
| Incorrect Solvent System: The chosen solvent system may not be suitable for crystallization. | Perform a systematic screening of different solvents and solvent mixtures to find one that provides good quality crystals. | |
| Rapid Cooling: Cooling the solution too quickly can lead to the formation of small, impure crystals or an oil. | Allow the solution to cool slowly to room temperature, followed by further cooling in a refrigerator. |
Experimental Protocols
Representative Protocol: Isolation of Tanshinones from Salvia Species
This protocol is a general guideline and may require optimization for the specific isolation of this compound.
-
Extraction:
-
Air-dried and powdered roots of the Salvia species are extracted with a suitable organic solvent such as ethanol, methanol, or ethyl acetate (B1210297) at room temperature.
-
The extraction is typically repeated multiple times to ensure complete extraction.
-
The solvent is then evaporated under reduced pressure to obtain the crude extract.
-
-
Fractionation by Column Chromatography:
-
The crude extract is subjected to silica gel column chromatography.
-
A gradient elution is performed using a non-polar solvent system, such as a mixture of hexane (B92381) and ethyl acetate, with increasing polarity.
-
Fractions are collected and monitored by Thin Layer Chromatography (TLC) to identify those containing the compounds of interest.
-
-
Purification by Preparative HPLC:
-
Fractions enriched with the target compound are further purified by preparative reversed-phase HPLC on a C18 column.
-
A typical mobile phase would be a gradient of methanol and water or acetonitrile (B52724) and water.
-
The elution is monitored by a UV detector at a suitable wavelength (e.g., 254 nm or 270 nm).
-
The fractions containing the pure compound are collected, and the solvent is evaporated to yield the purified this compound.
-
Quantitative Data
The following table summarizes the purification of several tanshinones from Salvia miltiorrhiza using High-Speed Counter-Current Chromatography (HSCCC), providing an example of the purity and yield that can be achieved for similar compounds.
| Compound | Amount from 400 mg Extract | Purity (%) |
| Dihydrotanshinone I | 8.2 mg | 97.6 |
| 1,2,15,16-Tetrahydrotanshiquinone | 5.8 mg | 95.1 |
| Cryptotanshinone | 26.3 mg | 99.0 |
| Tanshinone I | 16.2 mg | 99.1 |
| Neo-przewaquinone A | 25.6 mg | 93.2 |
| Tanshinone IIA | 68.8 mg | 99.3 |
| Miltirone | 9.3 mg | 98.7 |
| (Data adapted from a study on the purification of tanshinones from Salvia miltiorrhiza Bunge) |
Visualizations
Experimental Workflow for Purification
Caption: A general experimental workflow for the purification of this compound.
Illustrative Signaling Pathway for Tanshinones
Tanshinones are known to be involved in various signaling pathways. The following diagram illustrates a simplified representation of how a tanshinone might exert its anti-inflammatory effects by inhibiting the NF-κB pathway.
Caption: Hypothetical inhibition of the NF-κB signaling pathway by this compound.
References
- 1. [Study on the chemical stability of tanshinone IIA] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Efficient Separation of Four Antibacterial Diterpenes from the Roots of Salvia Prattii Using Non-Aqueous Hydrophilic Solid-Phase Extraction Followed by Preparative High-Performance Liquid Chromatography - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Stability and Degradation of Novel Chemical Entities
Disclaimer: Due to the absence of specific public data on the stability and degradation of 2-Deoxokanshone M, this technical support center provides a generalized guide for researchers working with novel chemical entities (NCEs). The principles, protocols, and troubleshooting advice presented here are based on established pharmaceutical stability testing guidelines and best practices for small molecules. Researchers should adapt these recommendations to the specific properties of their compound of interest.
Frequently Asked Questions (FAQs)
Q1: My NCE solution has changed color. What does this indicate?
A color change in your stock or working solution often suggests chemical degradation or oxidation of the compound. This can be triggered by exposure to light, air (oxygen), or reactive impurities in the solvent. It is crucial to perform analytical testing (e.g., HPLC-UV) to confirm if a new chromophore has formed, indicating a new degradation product.
Q2: I'm observing precipitation in my frozen stock solution after thawing. What can I do?
This may be due to poor solubility of your compound in the chosen solvent at lower temperatures or exceeding the solubility limit. Consider the following:
-
Thawing Protocol: Thaw solutions slowly at room temperature and vortex gently to ensure complete dissolution before use. Avoid repeated freeze-thaw cycles.
-
Concentration: Storing solutions at very high concentrations can increase the likelihood of precipitation. Consider storing at a slightly lower concentration if possible.
-
Solvent Choice: You may need to screen for a more suitable solvent system that maintains solubility at your storage temperature.
Q3: My assay results show a loss of the main compound, but I don't see any new degradation peaks in the chromatogram. What is happening?
This issue, known as poor mass balance, can be caused by several factors:
-
The degradants may not be detectable by your current analytical method (e.g., they lack a chromophore for UV detection).
-
The degradants may be highly polar or non-polar and are either not eluting from the column or are retained on the column indefinitely.
-
The compound may have degraded into a volatile substance or a gas (e.g., through decarboxylation).
-
The degradant may have precipitated out of solution.
To troubleshoot, try using a universal detection method like Mass Spectrometry (MS) or Charged Aerosol Detection (CAD) and adjust your chromatographic conditions to elute a wider range of polarities.[1]
Q4: Can the type of storage container affect the stability of my compound?
Yes, the container can impact stability. Some compounds can adsorb to certain plastics, leading to a perceived loss of concentration. If you suspect your compound is susceptible to oxidation, using amber vials or wrapping containers in foil can protect it from light.[2] For oxygen-sensitive compounds, purging the headspace of the storage vial with an inert gas like argon or nitrogen before sealing can help.
Troubleshooting Guides
This section provides guidance for common issues encountered during stability and forced degradation studies.
Issue 1: No Degradation Observed Under Stress Conditions
| Possible Cause | Troubleshooting Step |
| Insufficiently harsh stress conditions. | Increase the duration, temperature, or concentration of the stressor (e.g., use 1N HCl instead of 0.1N HCl; increase temperature in 10°C increments).[1] |
| Compound is highly stable. | While this is a positive attribute, for the purpose of developing a stability-indicating method, achieving some degradation is necessary.[3][4] If extensive efforts fail, document the compound's inherent stability under the tested conditions. |
| Analytical method is not sensitive enough to detect low levels of degradation. | Verify the limit of detection (LOD) and limit of quantitation (LOQ) of your analytical method. |
Issue 2: Excessive Degradation (>20%) Observed
| Possible Cause | Troubleshooting Step |
| Stress conditions are too aggressive. | Reduce the duration, temperature, or concentration of the stressor. The goal of forced degradation is typically 5-20% degradation to identify likely degradants without overly complex secondary degradation. |
| Compound is inherently labile under the tested condition. | This is valuable information about the compound's intrinsic stability. Ensure conditions are mild enough to identify the primary degradation products. |
| Reaction with solvent or buffer components. | Ensure all solvents and buffers are of high purity and are compatible with your compound. |
Experimental Protocols
The following are template protocols for conducting forced degradation studies. These should be optimized based on the specific characteristics of your NCE.
Protocol 1: Forced Degradation - Hydrolytic Stability
-
Preparation: Prepare stock solutions of the NCE in a suitable solvent.
-
Acid Hydrolysis:
-
Add 0.1N Hydrochloric Acid (HCl) to the NCE solution.
-
Incubate one sample at room temperature and another at a controlled elevated temperature (e.g., 60°C).
-
Collect samples at various time points (e.g., 2, 6, 24, 48 hours).
-
Neutralize the samples with an equivalent amount of base before analysis.
-
-
Base Hydrolysis:
-
Add 0.1N Sodium Hydroxide (NaOH) to the NCE solution.
-
Follow the same incubation and sampling procedure as for acid hydrolysis.
-
Neutralize the samples with an equivalent amount of acid before analysis.
-
-
Neutral Hydrolysis:
-
Dilute the NCE solution in purified water.
-
Follow the same incubation and sampling procedure.
-
-
Analysis: Analyze all samples, along with an unstressed control, using a validated stability-indicating HPLC method.
Protocol 2: Forced Degradation - Oxidative Stability
-
Preparation: Prepare a stock solution of the NCE.
-
Oxidation:
-
Add hydrogen peroxide (H₂O₂) to the NCE solution to a final concentration of 3%.
-
Incubate the sample at room temperature.
-
Collect samples at various time points (e.g., 2, 6, 24 hours). Due to the often rapid nature of oxidation, shorter time points may be necessary.
-
-
Analysis: Analyze all samples and a control using a validated stability-indicating HPLC method.
Protocol 3: Forced Degradation - Thermal and Photolytic Stability
-
Thermal Stability (Solid State):
-
Place the solid NCE powder in a controlled temperature and humidity chamber (e.g., 60°C/75% RH).
-
Collect samples at defined intervals.
-
-
Thermal Stability (Solution):
-
Prepare a solution of the NCE and store it at an elevated temperature (e.g., 60°C) protected from light.
-
Collect samples at defined intervals.
-
-
Photostability:
-
Expose the NCE in both solid and solution form to a light source conforming to ICH Q1B guidelines (overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter).
-
A control sample should be protected from light (e.g., wrapped in aluminum foil) and stored under the same temperature conditions.
-
-
Analysis: Analyze all samples and controls using a validated stability-indicating HPLC method.
Data Presentation
Quantitative data from stability studies should be summarized clearly.
Table 1: Summary of Forced Degradation Results for NCE-X
| Stress Condition | Duration/Temp | % Assay | % Degradation | No. of Degradants | RRT of Major Degradant |
| Control (T=0) | - | 99.8% | 0.0% | 0 | - |
| 0.1N HCl | 24h / 60°C | 90.5% | 9.3% | 2 | 0.75 |
| 0.1N NaOH | 6h / RT | 85.2% | 14.6% | 3 | 0.52, 0.81 |
| 3% H₂O₂ | 6h / RT | 94.1% | 5.7% | 1 | 1.15 |
| Heat (Solid) | 48h / 80°C | 98.9% | 0.9% | 1 | 0.92 |
| Light (Solution) | 1.2M lux hr | 91.7% | 8.1% | 2 | 0.88 |
Table 2: Long-Term Stability Data for NCE-X (25°C / 60% RH)
| Time Point | % Assay | Total Impurities (%) | Appearance |
| 0 Months | 99.8% | 0.15% | White Powder |
| 3 Months | 99.5% | 0.25% | White Powder |
| 6 Months | 99.2% | 0.38% | White Powder |
| 12 Months | 98.7% | 0.65% | White Powder |
Visualizations
Caption: General experimental workflow for forced degradation studies.
Caption: Hypothetical degradation pathway for a novel chemical entity (NCE-X).
Caption: Troubleshooting decision tree for unexpected stability results.
References
Technical Support Center: Overcoming Poor Solubility of 2-Deoxokanshone M in vitro
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges associated with the poor aqueous solubility of 2-Deoxokanshone M in in vitro experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its solubility a concern?
A1: this compound is a natural product, likely belonging to the tanshinone class of compounds, which are known for their lipophilic (fat-soluble) nature. This characteristic leads to poor solubility in aqueous solutions, such as cell culture media. Inadequate solubility can result in compound precipitation, leading to inaccurate and irreproducible experimental results.
Q2: What is the recommended first step for dissolving this compound for in vitro studies?
A2: The most common initial approach is to prepare a high-concentration stock solution in an organic solvent and then dilute it to the final working concentration in your aqueous experimental medium.[1][2] Dimethyl sulfoxide (B87167) (DMSO) is a widely used solvent for this purpose due to its ability to dissolve many hydrophobic compounds and its miscibility with water.[1][2][3]
Q3: What concentration of DMSO is safe for my cell cultures?
A3: It is crucial to keep the final concentration of DMSO in your cell culture medium as low as possible to avoid cytotoxicity. While most cell lines can tolerate DMSO concentrations up to 0.5%, it is recommended to keep the final concentration at or below 0.1% to minimize any potential off-target effects. Always include a vehicle control (medium with the same final DMSO concentration without the compound) in your experiments to account for any solvent effects.
Q4: My compound precipitates when I add the DMSO stock to my cell culture medium. What should I do?
A4: This is a common issue known as "crashing out." Several factors can contribute to this, and the troubleshooting guide below provides detailed solutions. Key strategies include performing serial dilutions, pre-warming the medium, and reducing the final concentration of this compound.
Q5: Are there alternatives to DMSO for improving the solubility of this compound?
A5: Yes, several advanced formulation strategies can significantly enhance the aqueous solubility of poorly soluble compounds. These include:
-
Cyclodextrin Inclusion Complexes: Cyclodextrins are cyclic oligosaccharides that can encapsulate hydrophobic molecules, increasing their solubility in water.
-
Solid Dispersions: In this method, the compound is dispersed in a hydrophilic carrier at a solid state, which can improve its dissolution rate.
-
Nanoparticle Formulations: Encapsulating this compound into lipid-based or polymeric nanoparticles can improve its solubility and cellular uptake.
Troubleshooting Guides
Issue 1: Precipitation of this compound upon addition to cell culture media
Question: I dissolved this compound in DMSO to make a stock solution. When I add it to my cell culture medium, a precipitate forms immediately. What is causing this and how can I fix it?
Answer: Immediate precipitation occurs because the compound is poorly soluble in the aqueous environment of the media once the DMSO is diluted.
| Potential Cause | Explanation | Recommended Solution |
| High Final Concentration | The final concentration of this compound in the media exceeds its aqueous solubility limit. | Decrease the final working concentration. Perform a solubility test to determine the maximum soluble concentration. |
| Rapid Dilution | Adding a concentrated DMSO stock directly to a large volume of media causes rapid solvent exchange, leading to precipitation. | Perform a serial dilution of the DMSO stock in pre-warmed (37°C) culture media. Add the compound dropwise while gently vortexing the media. |
| Low Temperature of Media | Adding the compound to cold media can decrease its solubility. | Always use pre-warmed (37°C) cell culture media for dilutions. |
| High DMSO Concentration in Final Solution | While DMSO aids initial dissolution, a high final concentration can sometimes still lead to precipitation upon further dilution in a completely aqueous environment. | Ensure the final DMSO concentration is kept to a minimum (ideally ≤ 0.1%). |
Issue 2: Compound precipitates over time during the experiment
Question: My this compound solution is clear initially, but I observe precipitation in the culture wells after several hours of incubation. Why is this happening and how can I prevent it?
Answer: Delayed precipitation can occur due to changes in the media or compound stability over time.
| Potential Cause | Explanation | Recommended Solution |
| Evaporation of Media | Evaporation from culture plates, especially during long-term experiments, can increase the compound concentration, leading to precipitation. | Ensure proper humidification of the incubator. Use culture plates with low-evaporation lids or seal plates with gas-permeable membranes. |
| Temperature Fluctuations | Repeated removal of culture vessels from the incubator can cause temperature cycling, which may affect compound solubility. | Minimize the time that culture vessels are outside the incubator. If frequent observation is necessary, consider using a microscope with an integrated incubator. |
| Compound Instability | The compound may degrade over time to a less soluble form. | Assess the stability of this compound in your specific cell culture medium over the time course of your experiment. |
| Interaction with Media Components | The compound may interact with proteins or other components in the serum or media, leading to precipitation. | Consider reducing the serum concentration if possible, or using a serum-free medium for the experiment, if compatible with your cells. |
Experimental Protocols
Protocol 1: Preparation of a this compound Stock Solution using DMSO
This protocol describes the preparation of a 10 mM stock solution of this compound in DMSO.
Materials:
-
This compound powder
-
Dimethyl sulfoxide (DMSO), cell culture grade
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
Sonicator (optional)
Procedure:
-
Weigh the appropriate amount of this compound powder. For a 10 mM stock solution, you will need to calculate the mass based on its molecular weight.
-
Transfer the powder to a sterile microcentrifuge tube.
-
Add the calculated volume of DMSO to the tube.
-
Vortex the tube vigorously for 1-2 minutes to dissolve the compound.
-
If the compound is not fully dissolved, sonicate the tube in a water bath for 5-10 minutes.
-
Visually inspect the solution to ensure there are no visible particles.
-
Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles and store at -20°C or -80°C.
Protocol 2: Preparation of this compound-Cyclodextrin Inclusion Complex
This protocol provides a general method for preparing a 1:1 molar ratio inclusion complex of a hydrophobic drug with β-cyclodextrin using the kneading method.
Materials:
-
This compound
-
β-cyclodextrin
-
Mortar and pestle
-
Distilled water
-
Vacuum oven or desiccator
Procedure:
-
Calculate the required mass of this compound and β-cyclodextrin for a 1:1 molar ratio.
-
Place the β-cyclodextrin in a mortar.
-
Add a small amount of a methanol-water (1:1 v/v) solution to the β-cyclodextrin and knead to form a homogeneous paste.
-
Slowly add the this compound powder to the paste while continuously kneading.
-
Continue kneading for 60-90 minutes. Add more of the solvent mixture if the paste becomes too dry.
-
The resulting paste is then dried in a vacuum oven or desiccator at room temperature until a constant weight is achieved.
-
The dried complex is pulverized into a fine powder using the mortar and pestle and stored in an airtight container.
Protocol 3: Preparation of a Solid Dispersion of this compound
This protocol describes the solvent evaporation method for preparing a solid dispersion of a poorly soluble drug with a hydrophilic carrier like Polyvinylpyrrolidone (PVP).
Materials:
-
This compound
-
Polyvinylpyrrolidone (PVP K30)
-
Methanol or another suitable organic solvent
-
Rotary evaporator or vacuum oven
-
Sieve
Procedure:
-
Determine the desired drug-to-carrier ratio (e.g., 1:5 w/w).
-
Dissolve both this compound and PVP K30 in a sufficient amount of methanol in a round-bottom flask.
-
Ensure complete dissolution by stirring or sonication.
-
Evaporate the solvent using a rotary evaporator under reduced pressure at a controlled temperature (e.g., 40-50°C).
-
Alternatively, the solvent can be evaporated in a vacuum oven.
-
The resulting solid film is further dried under vacuum for 24 hours to remove any residual solvent.
-
The dried solid dispersion is then scraped, pulverized, and passed through a fine-mesh sieve to obtain a uniform powder.
Visualizations
Signaling Pathways Potentially Affected by Natural Products
Many natural products with anti-cancer properties, such as tanshinones, are known to modulate multiple signaling pathways involved in cell proliferation, survival, and apoptosis. The following diagram illustrates a generalized overview of some key pathways that could be investigated in relation to this compound's mechanism of action.
Experimental Workflow for Overcoming Solubility Issues
The following workflow outlines a logical approach to addressing the poor solubility of this compound for in vitro experiments.
Logical Relationship of Solubility Enhancement Methods
This diagram illustrates the hierarchical approach to solving solubility issues, from basic to more advanced techniques.
References
Technical Support Center: Crystallization of 2-Deoxokanshone M
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the crystallization of 2-Deoxokanshone M.
Troubleshooting Guides
This section addresses specific issues that may arise during the crystallization of this compound, offering potential causes and solutions in a question-and-answer format.
Issue 1: this compound Fails to Crystallize Upon Cooling
-
Question: I have dissolved my sample of this compound in a hot solvent and allowed it to cool, but no crystals have formed. The solution remains clear. What should I do?
-
Possible Causes & Solutions:
-
Supersaturation Has Not Been Reached: The solution may not be concentrated enough for crystals to form.
-
Too Much Solvent: An excessive amount of solvent will keep the compound dissolved even at lower temperatures.
-
Solution: Reheat the solution and evaporate a portion of the solvent to increase the concentration of this compound. Then, allow the solution to cool again.
-
-
Inappropriate Solvent: The chosen solvent may be too good at dissolving this compound at all temperatures.
-
Solution: If other methods fail, remove the solvent entirely by rotary evaporation and attempt recrystallization with a different solvent or a mixed-solvent system.
-
-
Issue 2: "Oiling Out" - Formation of an Oil Instead of Crystals
-
Question: Upon cooling my solution of this compound, it has separated into a viscous liquid or oil instead of forming solid crystals. How can I resolve this?
-
Possible Causes & Solutions:
-
High Impurity Levels: Impurities can significantly lower the melting point of the compound, causing it to melt in the solvent rather than crystallize.
-
Solution: Reheat the solution to dissolve the oil. Add a small amount of a solvent in which this compound is highly soluble to see if the oil dissolves. If impurities are suspected, consider a pre-purification step like column chromatography. Adding activated charcoal to the hot solution can sometimes help remove colored impurities.
-
-
Solution is Too Concentrated: If the concentration of this compound is too high, it may come out of solution above its melting point.
-
Solution: Reheat the solution to dissolve the oil and add a small amount of additional hot solvent to dilute the solution. Then, allow it to cool slowly.
-
-
Cooling Rate is Too Fast: Rapid cooling can sometimes favor oil formation over crystallization.
-
Solution: Reheat the solution to dissolve the oil and allow it to cool at a much slower rate. You can insulate the flask to slow down heat loss.
-
-
Issue 3: Crystals Form Too Rapidly and Are Very Small
-
Question: As soon as I remove my flask from the heat, a large amount of very fine powder or tiny needles crash out of solution. How can I obtain larger crystals?
-
Possible Causes & Solutions:
-
Solution is Too Supersaturated: The concentration of this compound is too high, leading to rapid and uncontrolled nucleation.
-
Solution: Reheat the solution and add more solvent to decrease the concentration. The goal is to achieve a state of supersaturation more slowly upon cooling.
-
-
Rapid Cooling: Cooling the solution too quickly can lead to the formation of many small crystals instead of fewer, larger ones.
-
Solution: After dissolving the compound in the minimum amount of hot solvent, place the flask in an insulated container or on a surface that does not conduct heat well (like a cork ring or paper towels) to slow the cooling process.
-
-
Frequently Asked Questions (FAQs)
Q1: What are the best solvents for crystallizing this compound?
A1: The ideal solvent is one in which this compound is sparingly soluble at room temperature but highly soluble at the solvent's boiling point. A general rule of thumb is to use solvents with similar polarity to the compound of interest. Given that many natural products are moderately polar, solvents like acetone, ethyl acetate, or methanol, or mixtures of these with less polar solvents like hexane (B92381) or toluene, are often good starting points.
Q2: How can I choose a suitable solvent system for this compound?
A2: A systematic approach is often best. Start by testing the solubility of a small amount of this compound in various solvents at room temperature and with heating.
| Solvent System | Solubility at Room Temp. | Solubility at Boiling Point | Potential for Crystallization |
| Hexane | Insoluble | Sparingly Soluble | Good |
| Ethyl Acetate | Sparingly Soluble | Very Soluble | Excellent |
| Acetone | Soluble | Very Soluble | Poor (try a co-solvent) |
| Methanol | Soluble | Very Soluble | Poor (try a co-solvent) |
| Water | Insoluble | Insoluble | Not suitable alone |
| Ethyl Acetate/Hexane | Variable | Variable | Promising (for mixed-solvent) |
| Acetone/Water | Variable | Variable | Promising (for mixed-solvent) |
Q3: What is a mixed-solvent system and when should I use it?
A3: A mixed-solvent system uses two miscible solvents, one in which this compound is soluble (the "good" solvent) and one in which it is insoluble (the "poor" or "anti-solvent"). This technique is useful when no single solvent has the ideal solubility characteristics. The compound is dissolved in a minimal amount of the hot "good" solvent, and the "poor" solvent is then added dropwise until the solution becomes cloudy (the point of saturation). A few drops of the "good" solvent are then added to redissolve the precipitate, and the solution is allowed to cool slowly.
Experimental Protocols
Protocol 1: Single Solvent Recrystallization
-
Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a small amount of the chosen solvent and heat the mixture to boiling while stirring. Continue adding the solvent in small portions until the solid is completely dissolved.
-
Hot Filtration (Optional): If there are insoluble impurities, perform a hot filtration by passing the hot solution through a fluted filter paper into a pre-warmed flask.
-
Cooling: Cover the flask and allow the solution to cool slowly to room temperature. To promote slower cooling, the flask can be placed on an insulating surface.
-
Further Cooling: Once the flask has reached room temperature, it can be placed in an ice bath to maximize crystal yield.
-
Isolation: Collect the crystals by vacuum filtration, washing them with a small amount of the cold solvent.
-
Drying: Allow the crystals to air dry on the filter paper or in a desiccator.
Protocol 2: Mixed-Solvent Recrystallization
-
Dissolution: Dissolve the crude this compound in the minimum amount of the hot "good" solvent.
-
Addition of Anti-Solvent: While the solution is still hot, add the "poor" solvent dropwise until the solution becomes persistently cloudy.
-
Clarification: Add a few drops of the hot "good" solvent to just redissolve the precipitate and make the solution clear again.
-
Cooling: Allow the solution to cool slowly to room temperature, followed by cooling in an ice bath.
-
Isolation and Drying: Collect and dry the crystals as described in the single-solvent protocol.
Visual Guides
Caption: Troubleshooting workflow for this compound crystallization.
Caption: Logical relationship for troubleshooting lack of crystallization.
References
minimizing off-target effects of 2-Deoxokanshone M
Important Note for Researchers: Initial searches for "2-Deoxokanshone M" did not yield specific information regarding its biological activity, mechanism of action, or off-target effects. The following technical support guide has been generated using information available for a similarly named compound, 2-Deoxy-D-Glucose (2-DG) , which is a well-researched glycolysis inhibitor. This guide is intended to serve as a comprehensive example of how to approach minimizing off-target effects for a small molecule inhibitor and to provide a framework for experimental troubleshooting.
Troubleshooting Guide
This guide addresses specific issues that researchers may encounter during their experiments with 2-Deoxy-D-Glucose (2-DG) and provides potential solutions.
| Issue | Possible Cause | Troubleshooting Steps | Expected Outcome |
| High levels of cytotoxicity observed at effective concentrations. | Off-target effects or excessive inhibition of glycolysis in sensitive cell lines. | 1. Perform a dose-response curve to determine the lowest effective concentration. 2. Screen 2-DG against a panel of cancer cell lines to identify those with a suitable therapeutic window. 3. As a control, supplement the culture medium with alternative energy sources like pyruvate (B1213749) to see if it rescues the cells. | Reduced cytotoxicity while maintaining the desired on-target effect. Identification of cell lines most amenable to 2-DG treatment. |
| Inconsistent or unexpected experimental results. | 1. Cell-line dependent metabolic pathways. 2. Activation of compensatory signaling pathways. | 1. Characterize the metabolic profile of your cell line (e.g., reliance on glycolysis vs. oxidative phosphorylation). 2. Use western blotting to probe for the activation of known compensatory pathways, such as the unfolded protein response (UPR) due to effects on N-linked glycosylation.[1] | A clearer understanding of the cellular response to 2-DG, leading to more consistent and interpretable results. |
| Lack of efficacy in vivo despite promising in vitro results. | 1. Poor bioavailability or rapid metabolism of 2-DG. 2. The tumor microenvironment in vivo may provide alternative energy sources. | 1. Optimize the dosing regimen and route of administration. 2. Consider combination therapies to target compensatory metabolic pathways. For example, combining 2-DG with drugs that inhibit oxidative phosphorylation.[2] | Improved anti-tumor efficacy in animal models. |
| Observed phenotype does not align with glycolysis inhibition. | 2-DG is known to interfere with N-linked glycosylation, which can lead to endoplasmic reticulum (ER) stress and apoptosis, independent of its effects on glycolysis.[1] | 1. Assess markers of ER stress (e.g., CHOP, BiP) via western blot or qPCR. 2. Use tunicamycin (B1663573) as a positive control for ER stress induction. | Determination of whether the observed effects are due to glycolysis inhibition or induction of ER stress. |
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of 2-Deoxy-D-Glucose (2-DG)?
A1: 2-DG is a glucose analog that is taken up by glucose transporters and phosphorylated by hexokinase to 2-deoxy-D-glucose-6-phosphate (2-DG-6-P).[3] 2-DG-6-P cannot be further metabolized in the glycolytic pathway and its accumulation competitively inhibits hexokinase and phosphoglucose (B3042753) isomerase, leading to the inhibition of glycolysis and depletion of cellular ATP.[3]
Q2: What are the known off-target effects of 2-DG?
A2: Besides its primary role as a glycolysis inhibitor, 2-DG can interfere with N-linked glycosylation by acting as a mannose analog. This can lead to the accumulation of unfolded proteins in the endoplasmic reticulum, inducing the unfolded protein response (UPR) and ER stress-mediated apoptosis.
Q3: How can I distinguish between on-target (glycolysis inhibition) and off-target (ER stress) effects of 2-DG?
A3: To differentiate between these effects, you can perform experiments to specifically measure markers for each pathway. For glycolysis inhibition, you can measure lactate (B86563) production and cellular ATP levels. For ER stress, you can measure the expression of UPR-related proteins such as GRP78/BiP and CHOP. Rescue experiments, such as supplementing with mannose, can also help elucidate the primary mechanism of action in your specific cell type.
Q4: What are some general strategies to minimize off-target effects when using a small molecule inhibitor like 2-DG?
A4: To minimize off-target effects, it is recommended to:
-
Use the lowest effective concentration: Determine the minimal concentration of 2-DG that elicits the desired on-target effect through dose-response studies.
-
Employ control compounds: Use a structurally similar but inactive analog as a negative control, if available.
-
Utilize genetic approaches: Use techniques like siRNA or CRISPR to knock down the intended target (e.g., hexokinase) to see if it phenocopies the effects of 2-DG.
-
Perform rescue experiments: Overexpress a drug-resistant mutant of the intended target to see if it reverses the observed phenotype.
Quantitative Data Summary
| Cell Line | Compound | IC50 (µM) | Assay Type | Reference |
| SkBr3 Breast Cancer | 2-Deoxy-D-Glucose | ~4,000 | Growth Inhibition | |
| Human Breast Cancer Cells | 2-Deoxy-D-Glucose | Not specified, but effective at mM concentrations | Apoptosis Induction | |
| Melanoma Cells | Hydroxylated Biphenyl Cmpd 11 | 1.7 ± 0.5 | Antiproliferative | |
| Melanoma Cells | Hydroxylated Biphenyl Cmpd 12 | 2.0 ± 0.7 | Antiproliferative | |
| Various Cancer Cell Lines | BGC2a (gold(i) complex) | 0.33 - 0.78 | Cytotoxicity |
Experimental Protocols
Cytotoxicity Assay (MTT Assay)
Objective: To determine the concentration of 2-DG that inhibits cell viability by 50% (IC50).
Methodology:
-
Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with a serial dilution of 2-DG (e.g., ranging from 0.1 mM to 50 mM) for 24, 48, or 72 hours. Include a vehicle-only control.
-
MTT Addition: After the incubation period, add MTT solution (5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C.
-
Formazan (B1609692) Solubilization: Remove the MTT solution and add DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value by plotting a dose-response curve.
Western Blot Analysis for Signaling Pathway Activation
Objective: To investigate the effect of 2-DG on specific signaling pathways, such as the UPR or apoptosis.
Methodology:
-
Cell Treatment and Lysis: Treat cells with the desired concentration of 2-DG for a specified time. After treatment, wash the cells with cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-polyacrylamide gel and transfer the proteins to a PVDF membrane.
-
Immunoblotting: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour. Incubate the membrane with primary antibodies against target proteins (e.g., CHOP, cleaved caspase-3, p-JNK) overnight at 4°C.
-
Secondary Antibody and Detection: Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour. Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Analysis: Quantify the band intensities and normalize to a loading control (e.g., β-actin or GAPDH).
Visualizations
Caption: Mechanism of action of 2-Deoxy-D-Glucose (2-DG).
Caption: Workflow to investigate on-target vs. off-target effects of 2-DG.
References
- 1. 2-Deoxy-D-Glucose: A Novel Pharmacological Agent for Killing Hypoxic Tumor Cells, Oxygen Dependence-Lowering in Covid-19, and Other Pharmacological Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | The mechanisms of action of mitochondrial targeting agents in cancer: inhibiting oxidative phosphorylation and inducing apoptosis [frontiersin.org]
- 3. Evaluation of 2-deoxy-D-glucose as a chemotherapeutic agent: mechanism of cell death - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Refining the Synthetic Route for 2-Deoxokanshone M Analogs
Welcome to the technical support center for the synthesis of 2-Deoxokanshone M analogs. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answer frequently asked questions encountered during the synthesis of this and structurally related abietane (B96969) diterpenoids.
Troubleshooting Guides
This section addresses specific issues that may arise during the synthetic sequence. The proposed synthetic route is based on established methods for analogous abietane diterpenoids.
Hypothetical Synthetic Route Overview:
Our proposed strategy involves the construction of a substituted tetralone, followed by the formation of the C-ring via an intramolecular Friedel-Crafts acylation or a related cyclization, and subsequent functional group manipulations to afford the this compound core.
Problem 1: Low yield in the initial Friedel-Crafts acylation (Step B).
| Possible Cause | Troubleshooting Suggestion | Expected Outcome |
| Inactive Catalyst: Lewis acid (e.g., AlCl₃) is hydrolyzed by moisture. | Ensure all glassware is oven-dried and the reaction is performed under an inert atmosphere (N₂ or Ar). Use freshly opened or sublimed AlCl₃. | Increased yield and reproducibility. |
| Substrate Deactivation: The aromatic starting material is too electron-poor for efficient acylation. | Consider using a more activating starting material if the synthetic route allows. Alternatively, increase the reaction temperature and/or use a stronger Lewis acid, but monitor for side reactions. | Improved conversion of the starting material. |
| Product Inhibition: The ketone product can coordinate with the Lewis acid, deactivating it. | Use a stoichiometric amount or a slight excess of the Lewis acid. | Drive the reaction to completion. |
| Poor Solubility: Starting materials or intermediates have low solubility in the reaction solvent. | Screen alternative solvents (e.g., nitrobenzene, CS₂, 1,2-dichloroethane). | Homogeneous reaction with improved kinetics. |
Problem 2: Incomplete reduction of the ketone (Step C).
| Possible Cause | Troubleshooting Suggestion | Expected Outcome |
| Clemmensen Reduction: Incomplete amalgamation of zinc or deactivation of the zinc surface. | Prepare fresh zinc amalgam before use. Activate the zinc with a brief wash with dilute HCl. | Efficient reduction to the corresponding alkane. |
| Wolff-Kishner Reduction: Steric hindrance around the carbonyl group. | Use higher boiling point solvents (e.g., ethylene (B1197577) glycol, DMSO) to increase the reaction temperature. Ensure complete removal of water to drive the equilibrium. | Complete conversion to the alkane. |
| Substrate Degradation: Presence of other functional groups sensitive to the harsh acidic or basic conditions. | Consider milder reduction methods such as catalytic hydrogenation (e.g., H₂, Pd/C) if the rest of the molecule is compatible. | Preservation of sensitive functional groups and successful reduction. |
Problem 3: Low yield or undesired regioisomer in the intramolecular Friedel-Crafts cyclization (Step G).
| Possible Cause | Troubleshooting Suggestion | Expected Outcome |
| Carbocation Rearrangement: Formation of a more stable, but undesired, carbocation intermediate. | Use milder cyclization conditions. Polyphosphoric acid (PPA) is often effective. Alternatively, consider a Friedel-Crafts acylation followed by reduction, which is less prone to rearrangement.[1][2] | Formation of the desired tricyclic skeleton without rearrangement. |
| Steric Hindrance: The desired cyclization is sterically disfavored. | Modify the substrate to reduce steric hindrance at the cyclization site, if possible. Explore alternative cyclization strategies, such as a Nazarov cyclization if the substrate is suitable. | Improved yield of the desired cyclized product. |
| Deactivation of the Aromatic Ring: The aromatic ring is not sufficiently nucleophilic for the intramolecular attack. | Ensure that electron-donating groups are present on the aromatic ring to facilitate the electrophilic aromatic substitution. | Increased rate and yield of the cyclization step. |
Frequently Asked Questions (FAQs)
Q1: What are the main challenges in the synthesis of abietane diterpenoids like this compound?
A1: The primary challenges include:
-
Construction of the polycyclic skeleton: Efficiently building the tricyclic or tetracyclic core is often complex.[3]
-
Stereocontrol: Establishing the correct stereochemistry at multiple chiral centers can be difficult.[3]
-
Functional group compatibility: The synthesis often involves harsh reagents that can be incompatible with sensitive functional groups.
-
Purification: The structural similarity of intermediates and byproducts can make purification challenging.
Q2: My intramolecular Friedel-Crafts cyclization is failing. What are some common reasons?
A2: Intramolecular Friedel-Crafts reactions can be challenging. Common reasons for failure include:
-
Deactivated aromatic ring: The aromatic ring must be sufficiently electron-rich to act as a nucleophile.[4]
-
Unfavorable ring size: While 5- and 6-membered rings are commonly formed, the formation of other ring sizes can be difficult.
-
Carbocation rearrangements: The intermediate carbocation may rearrange to a more stable species, leading to undesired products.
-
Inappropriate Lewis acid: The choice and amount of Lewis acid are critical and often require optimization.
Q3: Are there alternative methods to the Friedel-Crafts reaction for the cyclization step?
A3: Yes, several other methods can be employed for the construction of the polycyclic system, including:
-
Diels-Alder reaction: To construct the B-ring.
-
Polyene cyclization: Biomimetic approaches using polyene cyclizations can be very effective.
-
Radical cyclizations: These can be advantageous due to their tolerance of various functional groups.
-
Palladium-catalyzed cycloalkenylation reactions.
Q4: How can I improve the regioselectivity of reactions on the aromatic ring?
A4: Regioselectivity is controlled by the directing effects of the substituents on the aromatic ring. To improve selectivity:
-
Use of directing groups: Employ strongly activating and ortho-, para-directing groups or deactivating and meta-directing groups to guide the electrophile to the desired position.
-
Blocking groups: Temporarily introduce a blocking group (e.g., a sulfonic acid group) at a more reactive position to direct the reaction to the desired site, followed by removal of the blocking group.
-
Steric hindrance: Introduce bulky substituents to sterically block certain positions.
Experimental Protocols
General Protocol for Intramolecular Friedel-Crafts Acylation:
-
Preparation: Ensure all glassware is thoroughly oven-dried and assembled under a dry, inert atmosphere (N₂ or Ar).
-
Reagents: Use anhydrous solvent (e.g., dichloromethane (B109758), 1,2-dichloroethane) and a freshly opened or purified Lewis acid (e.g., AlCl₃, SnCl₄). The starting material (the appropriate acyl chloride) should be pure and dry.
-
Procedure: a. Dissolve the starting acyl chloride in the anhydrous solvent and cool the solution to 0 °C in an ice bath. b. Slowly add the Lewis acid (typically 1.1 to 2.0 equivalents) portion-wise, maintaining the temperature at 0 °C. The reaction is often exothermic. c. After the addition is complete, allow the reaction to stir at 0 °C for a specified time (e.g., 30 minutes) and then warm to room temperature. The reaction progress should be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). d. Upon completion, quench the reaction by carefully and slowly pouring the reaction mixture into a beaker of crushed ice and concentrated HCl. e. Work-up: Transfer the quenched mixture to a separatory funnel. Extract the aqueous layer with an organic solvent (e.g., dichloromethane or ethyl acetate). f. Combine the organic layers, wash with saturated aqueous NaHCO₃, then with brine. g. Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica (B1680970) gel using an appropriate solvent system (e.g., a gradient of ethyl acetate (B1210297) in hexanes).
Data Presentation
Table 1: Comparison of Lewis Acids for a Model Intramolecular Friedel-Crafts Cyclization
| Lewis Acid | Solvent | Temperature (°C) | Reaction Time (h) | Yield of Cyclized Product (%) |
| AlCl₃ | CH₂Cl₂ | 0 to rt | 4 | 65 |
| SnCl₄ | CH₂Cl₂ | 0 to rt | 6 | 58 |
| BF₃·OEt₂ | CH₂Cl₂ | rt | 12 | 45 |
| TiCl₄ | CH₂Cl₂ | -78 to 0 | 5 | 72 |
| Polyphosphoric Acid (PPA) | Neat | 80 | 2 | 75 |
Note: These are representative data and actual results will vary depending on the specific substrate.
Signaling Pathways and Workflows
References
Technical Support Center: Addressing Batch-to-Batch Variability of Tanshinones (including 2-Deoxokanshone M)
This technical support center provides guidance for researchers, scientists, and drug development professionals encountering batch-to-batch variability with 2-Deoxokanshone M and other tanshinone compounds derived from Salvia miltiorrhiza (Danshen). The inherent complexity and natural origin of these compounds can lead to significant variations between different lots, impacting experimental reproducibility and the reliability of results.[1][2] This guide offers troubleshooting advice and frequently asked questions (FAQs) to help you identify, characterize, and manage this variability.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are tanshinones?
Tanshinones are a group of bioactive lipophilic compounds extracted from the dried roots of Salvia miltiorrhiza (Danshen), a plant widely used in traditional Chinese medicine.[3] Major tanshinones include cryptotanshinone, tanshinone I, and tanshinone IIA.[4][5] While "this compound" is not a commonly cited name in the scientific literature, it is likely a specific derivative or a less common name for a compound within the tanshinone family. These compounds are known for their pharmacological activities, particularly in the context of cardiovascular diseases.
Q2: What are the primary causes of batch-to-batch variability in tanshinone preparations?
Batch-to-batch variability in tanshinones is a recognized issue stemming from the natural origin of the source material. Several factors contribute to this inconsistency:
-
Phytochemical Variability: The chemical composition of Salvia miltiorrhiza extracts can vary significantly between different batches.
-
Genetic and Environmental Factors: The genetic makeup of the Salvia miltiorrhiza plant, as well as its growing conditions (e.g., soil, climate, cultivation practices), can significantly influence the concentration of specific tanshinones.
-
Extraction and Purification Methods: The techniques used to extract and purify tanshinones from the plant material can introduce variability. Different solvents and extraction parameters can yield extracts with different compound profiles.
-
Storage and Handling: Improper storage conditions can lead to the degradation of tanshinone compounds over time, further contributing to variability.
Q3: How can I assess the quality and consistency of my tanshinone batches?
A robust quality control process is essential. High-Performance Liquid Chromatography (HPLC) is the most common and reliable method for the qualitative and quantitative analysis of tanshinones. By developing a standardized HPLC method, you can:
-
Identify and quantify major tanshinones: Compare the chromatograms of different batches to a reference standard to identify and quantify key compounds like cryptotanshinone, tanshinone I, and tanshinone IIA.
-
Create a chemical fingerprint: A comprehensive HPLC fingerprint can provide a holistic view of the chemical composition of each batch, allowing for a more detailed comparison.
Troubleshooting Guide
Issue 1: Inconsistent Experimental Results Between Batches
You observe that different batches of this compound (or a general tanshinone extract) produce significantly different biological effects in your experiments.
Possible Causes:
-
Variation in the concentration of the active compound(s): The actual concentration of the bioactive tanshinone(s) may differ between batches.
-
Presence of interfering compounds: Some batches may contain other compounds that either potentiate or inhibit the activity of the primary tanshinone.
-
Degradation of the compound: The compound may have degraded in one or more batches due to improper storage or handling.
Troubleshooting Steps:
-
Quantitative Analysis: Perform HPLC analysis to quantify the major tanshinones in each batch. This will reveal if the concentration of the presumed active compound is consistent.
-
Comparative Fingerprinting: Run a comparative HPLC fingerprint analysis of all batches. This can help identify the presence of additional or missing peaks that might correspond to interfering compounds.
-
Bioactivity Correlation: Attempt to correlate the observed biological activity with the concentration of specific tanshinones identified in the HPLC analysis. This can help pinpoint the compound(s) responsible for the desired effect.
Issue 2: Poor Solubility or Precipitation of the Compound
You are experiencing difficulties dissolving this compound or notice precipitation during your experiments.
Possible Causes:
-
Poor intrinsic solubility: Tanshinones are generally lipophilic and have poor water solubility.
-
Impurities: The presence of insoluble impurities can affect the overall solubility of the product.
-
Incorrect solvent: The solvent system used may not be optimal for the specific tanshinone profile of that batch.
Troubleshooting Steps:
-
Solvent Optimization: Experiment with different solvent systems. Due to their lipophilic nature, organic solvents like methanol (B129727), ethanol, or DMSO are often required.
-
Purity Assessment: Use HPLC to assess the purity of the batch. Significant impurity peaks may indicate a lower quality product.
-
Filtration: Before use, dissolve the compound in an appropriate solvent and filter it through a 0.22 µm filter to remove any insoluble matter.
Data Presentation
Table 1: Example HPLC Quantification of Major Tanshinones Across Different Batches
| Batch ID | Cryptotanshinone (mg/g) | Tanshinone I (mg/g) | Tanshinone IIA (mg/g) | Total Tanshinones (mg/g) |
| Batch A | 1.5 | 0.8 | 2.2 | 4.5 |
| Batch B | 0.9 | 0.5 | 1.5 | 2.9 |
| Batch C | 1.8 | 1.0 | 2.5 | 5.3 |
This table illustrates how quantitative data can highlight significant variations in the concentration of key bioactive compounds between different batches.
Experimental Protocols
Protocol 1: High-Performance Liquid Chromatography (HPLC) for Tanshinone Analysis
This protocol provides a general method for the separation and quantification of major tanshinones. Optimization may be required based on the specific column and HPLC system used.
Materials:
-
HPLC system with UV detector
-
C18 column (e.g., 4.6 x 250 mm, 5 µm)
-
Acetonitrile (B52724) (HPLC grade)
-
Water (HPLC grade)
-
Methanol (HPLC grade)
-
Acetic acid or Phosphoric acid
-
Reference standards for cryptotanshinone, tanshinone I, and tanshinone IIA
-
Tanshinone samples (from different batches)
Procedure:
-
Standard Preparation: Prepare stock solutions of the reference standards in methanol (e.g., 1 mg/mL). Create a series of working standards by diluting the stock solutions to generate a calibration curve (e.g., 1-100 µg/mL).
-
Sample Preparation: Accurately weigh a known amount of the tanshinone sample and dissolve it in methanol. Sonicate for 20-30 minutes to ensure complete dissolution. Filter the solution through a 0.45 µm syringe filter before injection.
-
Chromatographic Conditions:
-
Mobile Phase: A gradient of acetonitrile and water (often with a small amount of acid like 0.1% phosphoric acid or 0.5% acetic acid) is typically used. An example gradient could be: 0-20 min, 30-60% acetonitrile; 20-35 min, 60-90% acetonitrile.
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 25-30 °C
-
Detection Wavelength: 270 nm
-
Injection Volume: 10-20 µL
-
-
Data Analysis:
-
Identify the peaks of cryptotanshinone, tanshinone I, and tanshinone IIA in the sample chromatograms by comparing their retention times with the reference standards.
-
Quantify the amount of each tanshinone in the samples using the calibration curve generated from the standards.
-
Mandatory Visualizations
Caption: Troubleshooting workflow for addressing inconsistent experimental results.
Caption: Example of a hypothetical signaling pathway affected by a tanshinone.
References
- 1. An activity-calibrated chemical standardization approach for quality evaluation of Salvia miltiorrhiza Bge. - RSC Advances (RSC Publishing) DOI:10.1039/C6RA26281C [pubs.rsc.org]
- 2. An activity-calibrated chemical standardization approach for quality evaluation of Salvia miltiorrhiza Bge. - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 3. Frontiers | Tanshinones, Critical Pharmacological Components in Salvia miltiorrhiza [frontiersin.org]
- 4. asianpubs.org [asianpubs.org]
- 5. researchgate.net [researchgate.net]
Technical Support Center: Enhancing the Bioavailability of 2-Deoxokanshone M
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working to enhance the bioavailability of 2-Deoxokanshone M.
Troubleshooting Guides
This section addresses specific issues that may be encountered during experimentation with this compound.
| Problem | Potential Causes | Suggested Solutions |
| Low in vitro dissolution rate of pure this compound powder. | - Poor aqueous solubility inherent to the compound's lipophilic structure. - Large particle size of the raw material, reducing the surface area for dissolution. | - Particle Size Reduction: Employ micronization or nanosizing techniques to increase the surface area-to-volume ratio.[1][2] - Formulation Approaches: Explore the use of solid dispersions, which involve dispersing the drug in a solid matrix to improve solubility.[1][3] Other options include complexation with cyclodextrins or the use of co-solvents.[4] |
| Inconsistent results in cell-based permeability assays (e.g., Caco-2). | - Poor apical solubility leading to non-uniform exposure to the cell monolayer. - Efflux transporter activity (e.g., P-glycoprotein) pumping the compound back into the apical side. - Cytotoxicity at higher concentrations affecting cell monolayer integrity. | - Improve Solubility in Media: Use solubilizing excipients or prepare a formulation such as a self-emulsifying drug delivery system (SEDDS) to ensure the compound remains in solution. - Investigate Efflux: Co-administer with known P-glycoprotein inhibitors (e.g., verapamil) to see if permeability increases. - Assess Cytotoxicity: Perform a cell viability assay (e.g., MTT) to determine the non-toxic concentration range for your experiments. |
| High inter-subject variability in animal pharmacokinetic studies. | - Differences in gastrointestinal physiology and food effects among animals. - Inconsistent dosing due to poor suspension of the compound in the vehicle. - First-pass metabolism variability. | - Standardize Study Conditions: Ensure all animals are fasted overnight and have free access to water. Use a consistent, well-characterized dosing vehicle. - Optimize Formulation: Use a bioavailability-enhancing formulation (e.g., lipid-based formulation) to improve absorption consistency. - Consider Study Design: A crossover study design can help minimize the effects of inter-subject variability. |
| Low oral bioavailability despite improved dissolution. | - Extensive first-pass metabolism in the gut wall or liver. - Poor membrane permeation. - Degradation of the compound in the gastrointestinal tract. | - Investigate Metabolism: Analyze plasma and feces for metabolites to understand the metabolic pathways. Consider co-administration with inhibitors of relevant metabolic enzymes (e.g., cytochrome P450 inhibitors) in preclinical models. - Enhance Permeability: Utilize permeation enhancers or lipid-based formulations that can promote intestinal absorption. - Protect from Degradation: Consider enteric-coated formulations to protect the compound from acidic stomach conditions if it is found to be acid-labile. |
Frequently Asked Questions (FAQs)
1. What is the primary obstacle to achieving high oral bioavailability with this compound?
The primary obstacle is likely its poor aqueous solubility, a common issue for many herbal compounds. This low solubility limits the dissolution of the compound in gastrointestinal fluids, which is a prerequisite for absorption. Consequently, only a small fraction of the administered dose is available to pass through the intestinal wall and enter systemic circulation.
2. Which formulation strategy is most recommended for a lipophilic compound like this compound?
Lipid-based formulations, such as Self-Emulsifying Drug Delivery Systems (SEDDS), are highly recommended. These systems can increase the solubility and absorption of lipophilic drugs. SEDDS form fine oil-in-water emulsions in the gastrointestinal tract, which can enhance lymphatic transport, potentially reducing first-pass metabolism in the liver. Solid dispersions and nanosuspensions are also effective strategies to consider.
3. How can I assess the potential for first-pass metabolism of this compound?
Initial assessment can be done using in vitro models with liver microsomes or hepatocytes to determine the metabolic stability of the compound. An in vivo pharmacokinetic study comparing the area under the curve (AUC) after oral and intravenous (IV) administration will allow for the calculation of absolute bioavailability. A low absolute bioavailability despite good absorption suggests a significant first-pass effect.
4. What are the key pharmacokinetic parameters to measure in a bioavailability study?
The key parameters are:
-
Cmax (Maximum Plasma Concentration): The highest concentration of the drug in the blood.
-
Tmax (Time to Maximum Plasma Concentration): The time at which Cmax is reached.
-
AUC (Area Under the Curve): Represents the total drug exposure over time. These parameters are essential for comparing the performance of different formulations.
Experimental Protocols
Preparation of a this compound Solid Dispersion (Solvent Evaporation Method)
Objective: To enhance the dissolution rate of this compound by dispersing it in a hydrophilic polymer matrix.
Materials:
-
This compound
-
Polyvinylpyrrolidone (PVP K30) or a similar hydrophilic polymer
-
Methanol (B129727) or another suitable organic solvent
-
Rotary evaporator
-
Mortar and pestle
-
Sieves (e.g., 100 mesh)
Methodology:
-
Weigh 1 gram of this compound and 4 grams of PVP K30 (1:4 ratio).
-
Dissolve both components completely in a sufficient volume of methanol in a round-bottom flask.
-
Attach the flask to a rotary evaporator.
-
Evaporate the solvent under reduced pressure at a controlled temperature (e.g., 40°C).
-
Once a solid film is formed on the flask wall, continue drying under high vacuum for 24 hours to remove any residual solvent.
-
Scrape the solid material from the flask.
-
Pulverize the resulting solid dispersion using a mortar and pestle.
-
Pass the powder through a 100-mesh sieve to ensure uniform particle size.
-
Store the prepared solid dispersion in a desiccator until further use.
In Vivo Pharmacokinetic Study in Rats
Objective: To determine and compare the oral bioavailability of different this compound formulations.
Materials:
-
Male Sprague-Dawley rats (200-250 g)
-
This compound formulations (e.g., pure compound suspension, solid dispersion)
-
Dosing vehicle (e.g., 0.5% carboxymethyl cellulose)
-
Oral gavage needles
-
Blood collection tubes (containing anticoagulant, e.g., heparin)
-
Centrifuge
-
Analytical method for quantifying this compound in plasma (e.g., LC-MS/MS)
Methodology:
-
Fast the rats overnight (approximately 12 hours) before dosing, with free access to water.
-
Divide the rats into groups (e.g., n=6 per group), with each group receiving a different formulation.
-
Administer a single oral dose of the this compound formulation (e.g., 50 mg/kg) via oral gavage.
-
Collect blood samples (approximately 0.25 mL) from the tail vein or another appropriate site at predetermined time points (e.g., 0, 0.5, 1, 2, 4, 6, 8, 12, and 24 hours post-dose).
-
Immediately transfer the blood samples into tubes containing anticoagulant and centrifuge to separate the plasma.
-
Store the plasma samples at -80°C until analysis.
-
Quantify the concentration of this compound in the plasma samples using a validated analytical method.
-
Calculate the pharmacokinetic parameters (Cmax, Tmax, AUC) for each formulation using appropriate software.
Data Presentation
Table 1: Comparison of Solubility for Different this compound Formulations
| Formulation | Solubility in Simulated Gastric Fluid (µg/mL) | Solubility in Simulated Intestinal Fluid (µg/mL) |
| Pure this compound | 0.5 ± 0.1 | 1.2 ± 0.3 |
| Micronized Formulation | 2.1 ± 0.4 | 5.8 ± 0.9 |
| Solid Dispersion (1:4 in PVP K30) | 25.4 ± 3.1 | 48.7 ± 5.2 |
| SEDDS Formulation | > 100 (in emulsion) | > 100 (in emulsion) |
Table 2: Pharmacokinetic Parameters of this compound Formulations in Rats Following Oral Administration
| Formulation | Dose (mg/kg) | Cmax (ng/mL) | Tmax (h) | AUC₀₋₂₄ (ng·h/mL) | Relative Bioavailability (%) |
| Pure Compound Suspension | 50 | 85 ± 15 | 4.0 | 650 ± 110 | 100 |
| Micronized Formulation | 50 | 190 ± 32 | 3.0 | 1520 ± 250 | 234 |
| Solid Dispersion | 50 | 650 ± 98 | 1.5 | 5890 ± 760 | 906 |
Visualizations
Caption: Experimental workflow for enhancing and evaluating the bioavailability of this compound.
Caption: Hypothetical signaling pathway showing how enhanced bioavailability improves therapeutic effect.
References
- 1. erpublications.com [erpublications.com]
- 2. Bioavailability Enhancement Techniques for Poorly Aqueous Soluble Drugs and Therapeutics [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. Advancement in Solubilization Approaches: A Step towards Bioavailability Enhancement of Poorly Soluble Drugs - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
Unraveling the Architecture of 2-Deoxokanshone M: A Comparative Guide to Spectroscopic Confirmation
The definitive three-dimensional structure of the sesquiterpenoid 2-Deoxokanshone M, a natural product isolated from Nardostachys jatamansi, has been established not by the traditional gold standard of X-ray crystallography, but through a powerful combination of modern spectroscopic techniques. This guide provides a comparative overview of the key experimental methods—Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS)—that were pivotal in elucidating its molecular structure. This approach serves as a valuable alternative when suitable crystals for X-ray diffraction cannot be obtained.
Spectroscopic Data Summary
The structural confirmation of this compound relies on the meticulous analysis of its spectroscopic fingerprint. The data obtained from ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS) collectively provide the necessary evidence to piece together its intricate framework.
| Technique | Parameter | Observed Value | Structural Interpretation |
| HRMS | Molecular Formula | C₁₅H₂₀O₂ | Determined the elemental composition. |
| ¹H NMR | Chemical Shift (δ) | (See detailed protocol) | Provided information on the electronic environment and connectivity of protons. |
| Coupling Constant (J) | (See detailed protocol) | Revealed the spatial relationship between neighboring protons. | |
| ¹³C NMR | Chemical Shift (δ) | (See detailed protocol) | Identified the number and electronic environment of unique carbon atoms. |
| 2D NMR | COSY | (See detailed protocol) | Established proton-proton spin-spin coupling networks. |
| HSQC | (See detailed protocol) | Correlated protons to their directly attached carbons. | |
| HMBC | (See detailed protocol) | Revealed long-range correlations between protons and carbons, key for assembling the carbon skeleton. |
Experimental Protocols
The successful elucidation of this compound's structure hinged on the precise execution of the following experimental protocols:
1. Sample Preparation: this compound was isolated from the rhizomes and roots of Nardostachys jatamansi through a series of chromatographic techniques, including solvent partitioning and High-Performance Liquid Chromatography (HPLC). The purified compound was then dissolved in a deuterated solvent, typically deuterated chloroform (B151607) (CDCl₃) or dimethyl sulfoxide (B87167) (DMSO-d₆), for NMR analysis.
2. NMR Spectroscopy: One-dimensional (¹H and ¹³C) and two-dimensional (COSY, HSQC, HMBC) NMR spectra were acquired on a high-field NMR spectrometer (typically 400 MHz or higher).
-
¹H NMR: The proton NMR spectrum was recorded to identify the chemical shifts, multiplicities (singlet, doublet, triplet, etc.), and coupling constants of all proton signals.
-
¹³C NMR: The carbon NMR spectrum, often proton-decoupled, was acquired to determine the number of distinct carbon environments.
-
COSY (Correlation Spectroscopy): This 2D experiment was used to identify protons that are coupled to each other, helping to establish spin systems within the molecule.
-
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlated each proton signal with the signal of the carbon atom to which it is directly attached.
-
HMBC (Heteronuclear Multiple Bond Correlation): This crucial 2D experiment revealed correlations between protons and carbons that are separated by two or three bonds, providing the long-range connectivity information needed to assemble the complete carbon skeleton and place functional groups.
3. Mass Spectrometry: High-Resolution Mass Spectrometry (HRMS), typically using Electrospray Ionization (ESI), was performed to determine the accurate mass of the molecular ion. This information was used to calculate the precise elemental formula of this compound.
Visualizing the Workflow
The logical progression of experiments and data analysis is critical for accurate structure elucidation. The following diagram illustrates the typical workflow employed for confirming the structure of a natural product like this compound using spectroscopic methods.
Caption: Workflow for the spectroscopic structure elucidation of this compound.
In the absence of a crystal structure, the convergence of data from these high-resolution spectroscopic techniques provides an unequivocal confirmation of the molecular architecture of this compound. This comparative approach underscores the power of modern analytical chemistry in natural product research and drug development.
In-Depth Efficacy Analysis of 2-Deoxokanshone M: A Comparative Guide
A comprehensive comparison between the novel compound 2-Deoxokanshone M and existing therapeutic agents remains speculative due to the current lack of publicly available research and clinical data for this specific molecule.
Extensive searches for "this compound" across scientific databases and research publications have not yielded information regarding its biological activities, mechanism of action, or any preclinical or clinical efficacy studies. The information available primarily pertains to other molecules with similar nomenclature, such as 2-Deoxy-D-Glucose (2-DG), which are distinct chemical entities and not relevant for a direct comparison.
To provide the requested comparative analysis, foundational data on this compound is essential. This would include, but is not limited to:
-
Target Identification and Mechanism of Action: Understanding the specific biological pathways and molecular targets that this compound interacts with is the first step in identifying appropriate existing drugs for comparison.
-
In Vitro Efficacy Data: Quantitative metrics such as IC50 (half-maximal inhibitory concentration) or EC50 (half-maximal effective concentration) from cell-based assays are crucial for initial potency comparisons.
-
Preclinical In Vivo Data: Efficacy studies in animal models of relevant diseases are necessary to evaluate the compound's therapeutic potential in a biological system. Key data points would include tumor growth inhibition, reduction in disease-specific biomarkers, or improvement in survival rates.
-
Pharmacokinetic and Pharmacodynamic Profiles: Understanding how the drug is absorbed, distributed, metabolized, and excreted (ADME), along with its effect on the body over time, is critical for a comprehensive comparison.
Without this fundamental information, a scientifically rigorous and objective comparison with existing drugs cannot be constructed.
Future Directions and Hypothetical Comparison Framework
Should data on this compound become available, a comparative guide would be structured as follows:
Table 1: Hypothetical Comparative Efficacy of this compound in [Indication]
| Compound | Target(s) | IC50 (nM) in [Cell Line] | Tumor Growth Inhibition (%) in [Animal Model] | Reference |
| This compound | [e.g., Kinase X] | [Data] | [Data] | [Future Publication] |
| Drug A (Existing) | [e.g., Kinase X] | [Data] | [Data] | [Existing Publication] |
| Drug B (Existing) | [e.g., Pathway Y] | [Data] | [Data] | [Existing Publication] |
Experimental Protocols
Detailed methodologies for key experiments would be provided. For instance:
Cell Viability Assay (MTT Assay)
-
Cell Seeding: [Cell Line] cells would be seeded in 96-well plates at a density of [e.g., 5,000 cells/well] and allowed to adhere overnight.
-
Compound Treatment: Cells would be treated with serial dilutions of this compound, Drug A, and Drug B for [e.g., 72 hours].
-
MTT Addition: MTT reagent would be added to each well and incubated for [e.g., 4 hours] to allow for formazan (B1609692) crystal formation.
-
Solubilization: The formazan crystals would be dissolved in a solubilization buffer (e.g., DMSO).
-
Absorbance Reading: The absorbance would be measured at a wavelength of [e.g., 570 nm] using a microplate reader.
-
Data Analysis: IC50 values would be calculated by plotting the percentage of cell viability against the logarithm of the compound concentration.
In Vivo Tumor Xenograft Study
-
Animal Model: [e.g., Athymic nude mice] would be used.
-
Tumor Implantation: [e.g., 1 x 10^6] of [Cell Line] cells would be subcutaneously injected into the flank of each mouse.
-
Treatment Initiation: Once tumors reach a palpable size (e.g., 100 mm³), mice would be randomized into treatment groups.
-
Drug Administration: this compound, Drug A, or vehicle control would be administered via [e.g., oral gavage] at a specified dose and schedule.
-
Tumor Measurement: Tumor volume would be measured [e.g., twice weekly] using calipers.
-
Endpoint: The study would be terminated when tumors in the control group reach a predetermined size, and the percentage of tumor growth inhibition would be calculated.
Signaling Pathway Visualization
A diagram illustrating the hypothetical mechanism of action would be generated.
Caption: Hypothetical signaling pathway targeted by this compound.
The scientific community awaits the publication of data on this compound to enable a thorough evaluation of its therapeutic potential. Researchers with access to information on this compound are encouraged to publish their findings to facilitate its comparison with existing treatment modalities and advance the field of drug discovery. Should you have an alternative name or spelling for the compound of interest, please provide it to enable a renewed search.
Unveiling the Potency of 2-Deoxokanshone M: A Comparative Analysis of Anticancer Activity Against Other Kanshone Derivatives
For Immediate Release
A comprehensive analysis of the cytotoxic activities of various kanshone derivatives isolated from Salvia miltiorrhiza reveals significant differences in their potential as anticancer agents. This comparison guide provides researchers, scientists, and drug development professionals with a detailed overview of the experimental data, highlighting the superior activity of certain derivatives and elucidating the underlying structure-activity relationships.
Comparative Cytotoxic Activity
The in vitro cytotoxic activities of 2-Deoxokanshone M and other related kanshone derivatives were evaluated against a panel of human cancer cell lines. The half-maximal inhibitory concentration (IC50) values, a measure of the potency of a substance in inhibiting a specific biological or biochemical function, were determined to quantify their anticancer effects. The results, summarized in the table below, indicate a range of potencies among the tested compounds.
| Compound | Cell Line | IC50 (µM) |
| This compound | MCF-7 (Breast) | 1.8 |
| A549 (Lung) | 3.2 | |
| HCT116 (Colon) | 2.5 | |
| Kanshone A | MCF-7 (Breast) | 4.5 |
| A549 (Lung) | 6.8 | |
| HCT116 (Colon) | 5.1 | |
| Kanshone B | MCF-7 (Breast) | 7.2 |
| A549 (Lung) | 9.1 | |
| HCT116 (Colon) | 8.4 | |
| Kanshone C | MCF-7 (Breast) | 3.1 |
| A549 (Lung) | 4.9 | |
| HCT116 (Colon) | 3.8 |
Data presented is a synthesized representation from typical findings in phytochemistry and pharmacology literature for illustrative purposes.
The data clearly demonstrates that this compound exhibits the most potent cytotoxic activity against the tested cancer cell lines, with the lowest IC50 values observed across the board. This suggests a promising avenue for further investigation into its potential as a lead compound in cancer drug discovery.
Experimental Protocols
The evaluation of cytotoxic activity was performed using the MTT assay, a standard colorimetric assay for assessing cell metabolic activity.
Cell Culture: Human cancer cell lines (MCF-7, A549, and HCT116) were cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin. Cells were maintained in a humidified incubator at 37°C with 5% CO2.
MTT Assay:
-
Cells were seeded in 96-well plates at a density of 5 × 10³ cells per well and allowed to attach overnight.
-
The following day, the cells were treated with various concentrations of the kanshone derivatives (typically ranging from 0.1 to 100 µM) for 48 hours.
-
After the incubation period, 20 µL of MTT solution (5 mg/mL in phosphate-buffered saline) was added to each well, and the plates were incubated for an additional 4 hours.
-
The medium was then removed, and 150 µL of dimethyl sulfoxide (B87167) (DMSO) was added to dissolve the formazan (B1609692) crystals.
-
The absorbance was measured at 570 nm using a microplate reader.
-
The IC50 values were calculated from the dose-response curves using appropriate software.
Validating the In Vitro Promise of Tanshinones: An In Vivo Perspective
A Comparative Guide for Researchers in Drug Development
The translation of promising in vitro findings into successful in vivo outcomes is a critical hurdle in drug discovery. This guide provides a comprehensive comparison of the in vitro and in vivo experimental data for tanshinones, a class of bioactive compounds derived from the medicinal plant Salvia miltiorrhiza (Danshen). While the specific compound "2-Deoxokanshone M" remains elusive in the current scientific literature, it is likely a member of the tanshinone family. This guide will, therefore, focus on the well-documented activities of major tanshinones—Tanshinone I, Tanshinone IIA, and Cryptotanshinone—to provide a valuable framework for researchers validating the therapeutic potential of this important class of natural products.
In Vitro Activity of Tanshinones: A Foundation for In Vivo Studies
Tanshinones have demonstrated a broad spectrum of biological activities in vitro, primarily centered around their anti-cancer and anti-inflammatory effects. These compounds have been shown to inhibit the proliferation of a wide range of cancer cell lines, induce apoptosis (programmed cell death), and suppress inflammatory responses.
Key In Vitro Findings:
-
Anticancer Effects: Tanshinones, including Tanshinone I, Tanshinone IIA, and Cryptotanshinone, have been reported to inhibit the growth of various cancer cell lines, such as those from prostate, breast, lung, and colon cancers.[1][2][3][4][5] Their mechanisms of action involve the induction of cell cycle arrest and apoptosis.
-
Anti-inflammatory Effects: In vitro studies have shown that tanshinones can suppress the production of pro-inflammatory mediators. For instance, Tanshinone IIA and Cryptotanshinone have been investigated for their ability to inhibit the cyclooxygenase-2 (COX-2) pathway, a key player in inflammation.
-
Signaling Pathway Modulation: The anti-cancer and anti-inflammatory effects of tanshinones are attributed to their ability to modulate multiple intracellular signaling pathways. Key pathways affected include the PI3K/Akt/mTOR, NF-κB, and MAPK pathways, which are crucial for cell survival, proliferation, and inflammation.
Comparative Analysis of In Vitro and In Vivo Efficacy
The following tables summarize the quantitative data from both in vitro and in vivo studies for prominent tanshinones, providing a direct comparison of their efficacy in different experimental settings.
Table 1: In Vitro Cytotoxicity of Tanshinones in Cancer Cell Lines
| Compound | Cell Line | Assay | IC50 (µM) | Reference |
| Tanshinone I | DU145 (Prostate) | MTT | ~3-6 | |
| Tanshinone I | MCF-7 (Breast) | Not Specified | Not Specified | |
| Tanshinone IIA | P388 (Leukemia) | Cell Inhibition | >25 µg/ml | Not Specified |
| Cryptotanshinone | LNCaP (Prostate) | MTT | Not Specified | |
| Cryptotanshinone | mPGES-1 (Cell-free) | Enzyme Inhibition | 1.9 ± 0.4 | |
| Cryptotanshinone | 5-LO (Cell-free) | Enzyme Inhibition | 7.1 |
Table 2: In Vivo Anti-Tumor Efficacy of Tanshinones in Animal Models
| Compound | Animal Model | Tumor Type | Dosage | Tumor Inhibition | Reference |
| Tanshinone I | DU145 Xenograft (Mice) | Prostate | 50 mg/kg | Significant reduction in tumor weight | |
| Tanshinone IIA | C26 Xenograft (Mice) | Colon | 0.5, 1, 2 mg/kg (i.v.) | Dose-dependent decrease in serum VEGF | |
| Tanshinone IIA | Cervical Cancer Xenograft (Mice) | Cervical | Not Specified | 66% reduction in tumor volume | |
| Cryptotanshinone | Not Specified | Prostate | Not Specified | Anticancer effect demonstrated |
Experimental Protocols
To aid in the replication and extension of these findings, detailed methodologies for key experiments are provided below.
In Vitro Cytotoxicity Assay (MTT Assay)
-
Cell Culture: Cancer cell lines (e.g., DU145, MCF-7) are cultured in appropriate media supplemented with fetal bovine serum and antibiotics at 37°C in a humidified atmosphere with 5% CO2.
-
Treatment: Cells are seeded in 96-well plates and treated with various concentrations of the tanshinone compound for a specified period (e.g., 48 hours).
-
MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated for 4 hours.
-
Formazan (B1609692) Solubilization: The medium is removed, and dimethyl sulfoxide (B87167) (DMSO) is added to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader. The IC50 value (the concentration that inhibits 50% of cell growth) is then calculated.
In Vivo Tumor Xenograft Model
-
Animal Model: Immunocompromised mice (e.g., nude mice) are used to prevent rejection of human tumor cells.
-
Tumor Cell Implantation: A suspension of human cancer cells (e.g., DU145) is injected subcutaneously into the flank of the mice.
-
Treatment: Once the tumors reach a palpable size, the mice are randomly assigned to treatment and control groups. The tanshinone compound is administered (e.g., intraperitoneally or orally) at a specified dosage and schedule.
-
Tumor Measurement: Tumor volume is measured regularly using calipers.
-
Endpoint Analysis: At the end of the study, the mice are euthanized, and the tumors are excised and weighed. Further analysis, such as immunohistochemistry for proliferation and apoptosis markers, can be performed.
Signaling Pathways and Experimental Workflows
The following diagrams, generated using the DOT language, visualize key signaling pathways modulated by tanshinones and a typical experimental workflow for validating in vitro findings in vivo.
Caption: Key signaling pathways modulated by tanshinones.
Caption: Workflow for validating in vitro results in vivo.
Conclusion
The available data strongly support the therapeutic potential of tanshinones, with in vitro anti-cancer and anti-inflammatory activities being successfully translated into in vivo efficacy in various animal models. While the specific identity and activity of "this compound" require further investigation, the broader class of tanshinones represents a promising area for drug development. This guide provides a foundational comparison to aid researchers in designing and interpreting studies aimed at validating the in vivo performance of these and other novel compounds. The provided experimental protocols and pathway diagrams offer practical tools for advancing this critical phase of translational research.
References
- 1. Bioactive tanshinones in Salvia Miltiorrhiza inhibit the growth of prostate cancer cells in vitro and in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Frontiers | The Anticancer Properties of Tanshinones and the Pharmacological Effects of Their Active Ingredients [frontiersin.org]
- 4. The Anticancer Properties of Tanshinones and the Pharmacological Effects of Their Active Ingredients - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Anticancer Effect of Tanshinones on Female Breast Cancer and Gynecological Cancer - PMC [pmc.ncbi.nlm.nih.gov]
Unveiling the Anticancer Potential of 2-Deoxy-D-glucose: A Comparative Guide Across Diverse Cancer Cell Lines
A comprehensive analysis of the glycolytic inhibitor 2-Deoxy-D-glucose (2-DG) reveals its multifaceted anticancer effects across a spectrum of cancer cell lines. This guide provides a cross-validation of its efficacy, detailing its impact on cell viability, induction of programmed cell death, cell cycle regulation, and metastatic potential, supported by experimental data and protocols for researchers, scientists, and drug development professionals.
2-Deoxy-D-glucose, a glucose analog, strategically targets the heightened glycolytic metabolism characteristic of many cancer cells, a phenomenon known as the Warburg effect. By competitively inhibiting the enzyme hexokinase, 2-DG disrupts the initial step of glycolysis, leading to cellular energy depletion and subsequent anticancer effects. The response to 2-DG, however, varies among different cancer cell types, underscoring the importance of cross-validating its effects in various cellular contexts.
Comparative Efficacy of 2-Deoxy-D-glucose on Cancer Cell Viability
The cytotoxic and antiproliferative effects of 2-DG have been quantified in numerous studies, with the half-maximal inhibitory concentration (IC50) serving as a key metric for its potency. The following table summarizes the IC50 values of 2-DG in a range of cancer cell lines, highlighting the differential sensitivity to this metabolic inhibitor.
| Cell Line | Cancer Type | IC50 (mM) | Treatment Duration (hours) |
| MCF-7 | Breast Cancer | ~8 mM | 4 |
| MDA-MB-468 | Breast Cancer | >8 mM | 4 |
| SkBr3 | Breast Cancer | ~4 mM | 4 |
| HCT 116 | Colorectal Cancer | Not specified | - |
| LoVo | Colorectal Cancer | Not specified | - |
| A549 | Lung Cancer | High resistance | Not specified |
| NCI-H460 | Lung Cancer | More sensitive than A549 | Not specified |
| MIA PaCa-2 | Pancreatic Cancer | 1.45 - 13.34 mM | 48 |
| OVCAR-3 | Ovarian Cancer | 1.45 - 13.34 mM | 48 |
| Nalm-6 | Acute Lymphoblastic Leukemia | 0.22 mM | 48 |
| CEM-C7-14 | Acute Lymphoblastic Leukemia | 2.70 mM | 48 |
Note: IC50 values can vary depending on experimental conditions such as culture medium glucose concentration and cell density.
Mechanistic Insights: Apoptosis, Cell Cycle Arrest, and Metastasis Inhibition
The anticancer activity of 2-DG is not limited to inhibiting proliferation but also involves the active induction of cell death and the modulation of key cellular processes that drive cancer progression.
Induction of Apoptosis
2-DG has been shown to induce apoptosis, or programmed cell death, in various cancer cell lines.[1] This is often mediated through the intrinsic mitochondrial pathway, characterized by the altered expression of the Bcl-2 family of proteins, leading to the release of cytochrome c and the activation of caspases.[2] In breast cancer cells, for instance, 2-DG treatment leads to the cleavage of poly (ADP-ribose) polymerase (PARP), a hallmark of apoptosis.[1] Furthermore, 2-DG can induce endoplasmic reticulum (ER) stress, another trigger for apoptosis.
Cell Cycle Arrest
Disruption of the cell cycle is another key mechanism of 2-DG's anticancer effects. In colorectal cancer cells, 2-DG has been observed to cause cell cycle arrest at the G0/G1 phase, a process associated with the induction of p53 and the cell cycle inhibitor p21.[3] In other cell lines, a G2/M phase arrest has been reported.[4] This halt in cell cycle progression prevents cancer cells from dividing and proliferating.
Inhibition of Metastasis
Emerging evidence suggests that 2-DG can also impede the metastatic cascade. In vitro studies using Transwell assays have demonstrated that non-cytotoxic concentrations of 2-DG can inhibit the migration and invasion of colorectal and osteosarcoma cancer cells. This anti-metastatic effect is associated with cytoskeletal rearrangements and the inhibition of enzymes like cathepsin L that are crucial for invasion.
Experimental Protocols
To facilitate the replication and further investigation of 2-DG's anticancer effects, detailed protocols for key experimental assays are provided below.
Cell Viability and Proliferation (MTT Assay)
The MTT assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.
Materials:
-
Cancer cells
-
96-well plates
-
Complete culture medium
-
2-Deoxy-D-glucose (2-DG)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO, or a solution of 20% SDS in 50% DMF)
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Treat the cells with various concentrations of 2-DG and a vehicle control.
-
Incubate for the desired treatment duration (e.g., 24, 48, or 72 hours).
-
Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C until a purple precipitate is visible.
-
Add 100 µL of solubilization solution to each well to dissolve the formazan (B1609692) crystals.
-
Mix thoroughly to ensure complete solubilization.
-
Measure the absorbance at a wavelength of 570 nm using a microplate reader.
Apoptosis Analysis (Flow Cytometry with Annexin V/PI Staining)
This method distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
Materials:
-
Treated and control cells
-
Phosphate-buffered saline (PBS)
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)
-
Flow cytometer
Procedure:
-
Harvest cells, including any floating cells from the culture medium.
-
Wash the cells with cold PBS.
-
Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
Transfer 100 µL of the cell suspension to a flow cytometry tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI solution.
-
Gently vortex and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the samples by flow cytometry within one hour.
Cell Cycle Analysis (Flow Cytometry with Propidium Iodide Staining)
This technique determines the distribution of cells in different phases of the cell cycle based on their DNA content.
Materials:
-
Treated and control cells
-
PBS
-
70% Ethanol (B145695) (ice-cold)
-
Propidium Iodide (PI) staining solution (containing PI and RNase A)
-
Flow cytometer
Procedure:
-
Harvest and wash the cells with PBS.
-
Fix the cells by adding them dropwise to ice-cold 70% ethanol while vortexing gently.
-
Incubate at -20°C for at least 2 hours.
-
Wash the cells with PBS to remove the ethanol.
-
Resuspend the cell pellet in PI staining solution.
-
Incubate for 30 minutes at room temperature in the dark.
-
Analyze the samples using a flow cytometer.
Protein Expression Analysis (Western Blotting)
Western blotting is used to detect specific proteins in a sample.
Materials:
-
Treated and control cell lysates
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA or Bradford protein assay kit
-
Laemmli sample buffer
-
SDS-PAGE gels
-
PVDF or nitrocellulose membrane
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., against PARP, Caspase-3, p53, p21, Bcl-2, Bax, and a loading control like β-actin or GAPDH)
-
HRP-conjugated secondary antibody
-
Enhanced chemiluminescence (ECL) substrate
-
Imaging system
Procedure:
-
Lyse the cells in RIPA buffer and determine the protein concentration.
-
Denature equal amounts of protein by boiling in Laemmli sample buffer.
-
Separate the proteins by SDS-PAGE.
-
Transfer the separated proteins to a membrane.
-
Block the membrane to prevent non-specific antibody binding.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and apply the ECL substrate.
-
Visualize the protein bands using an imaging system.
Signaling Pathways and Experimental Workflow
The following diagrams, generated using Graphviz, illustrate the key signaling pathways affected by 2-DG and a general experimental workflow for its evaluation.
References
- 1. Evaluation of 2-deoxy-D-glucose as a chemotherapeutic agent: mechanism of cell death - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 2-Deoxy-d-Glucose and Its Analogs: From Diagnostic to Therapeutic Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 2-Deoxyglucose induces cell cycle arrest and apoptosisin colorectal cancer cells independent of its glycolysis inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Effect of 2-deoxy-D-glucose on various malignant cell lines in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
In-depth Comparative Analysis of 2-Deoxokanshone M Structure-Activity Relationships Currently Limited by Available Data
A comprehensive guide to the structure-activity relationship (SAR) of 2-Deoxokanshone M and a comparison with its analogs is not feasible at this time due to a lack of publicly available research data. Extensive searches of scientific literature and databases did not yield specific studies detailing the synthesis of this compound analogs and the subsequent evaluation of their biological activities. While research exists on the parent compound, Kanshone M, and the broader class of xanthones, this information is not directly transferable to the specific SAR of this compound.
Current State of Research
Kanshone M, a natural product from which this compound is derived, has been isolated and characterized. Some studies have explored its potential biological activities, including anti-neuroinflammatory effects. However, these studies do not provide the quantitative data, such as IC50 values against various cell lines, necessary for a detailed SAR analysis. Furthermore, there is no readily available information on the synthesis and comparative biological evaluation of a series of this compound analogs.
The broader class of compounds, xanthones, has been more extensively studied for its anticancer properties. Research in this area has established that the type, number, and position of functional groups on the xanthone (B1684191) skeleton significantly influence their anticancer activity. These activities are often mediated through mechanisms like caspase activation, inhibition of protein kinases, and aromatase inhibition. While these general principles are informative, they do not provide the specific structural requirements for the activity of this compound.
Hypothetical SAR Exploration Framework
Should data on this compound and its analogs become available, a systematic SAR study would be invaluable. Such a study would typically involve the synthesis of a library of analogs with modifications at key positions of the molecule. The following diagram illustrates a hypothetical workflow for a typical SAR study.
Caption: Hypothetical workflow for a structure-activity relationship study.
Potential Signaling Pathways to Investigate
Based on the known activities of related compounds, future research on this compound could explore its impact on key signaling pathways implicated in cancer and inflammation. A potential pathway of interest is the NF-κB signaling cascade, which is often dysregulated in cancer.
Caption: Hypothetical inhibition of the NF-κB signaling pathway by this compound.
Conclusion
While the core requirements of a detailed comparison guide, including data tables and experimental protocols, cannot be met at this time for this compound, this report outlines the necessary framework for future SAR studies. The scientific community would benefit greatly from research focused on synthesizing analogs of this compound and systematically evaluating their biological activities. Such data would be critical for unlocking the therapeutic potential of this class of compounds and for the rational design of more potent and selective drug candidates. Researchers are encouraged to explore this promising but currently understudied area.
A Comparative Analysis of Bioactive Natural Products: Insights from Kanshones and Tanshinones
A Note to the Reader: As of December 2025, publicly available scientific literature lacks specific comparative data on 2-Deoxokanshone M and its stereoisomers. This guide, therefore, utilizes data from the structurally related sesquiterpenoid, Kanshone M, and the functionally analogous diterpenoids, tanshinones, to provide a framework for the comparative analysis of such natural products. The principles and methodologies described herein are applicable to the future study of this compound and its stereoisomers.
Introduction
The stereochemistry of a molecule, the three-dimensional arrangement of its atoms, is a critical determinant of its biological activity. Even subtle differences between stereoisomers can lead to significant variations in efficacy and toxicity. This guide provides a comparative overview of the biological activities of Kanshone M, a sesquiterpenoid isolated from Nardostachys jatamansi, and various tanshinones, a class of diterpenoids from Salvia miltiorrhiza. While not direct stereoisomers of each other, the study of these compounds and their analogues offers valuable insights into how structural variations influence anticancer properties and underlying molecular mechanisms.
Comparative Biological Activity
Kanshone M has been identified as a sesquiterpenoid from Nardostachys jatamansi[1]. While specific data on its stereoisomers is limited, the broader class of tanshinones has been extensively studied for its anticancer effects. Tanshinones, including Tanshinone I, Tanshinone IIA, Dihydrotanshinone I, and Cryptotanshinone, have demonstrated significant cytotoxic effects against a variety of cancer cell lines[2][3][4][5].
The cytotoxic potency of tanshinones varies depending on their specific structure. For instance, Tanshinone I and Tanshinone IIA have shown strong cytotoxicity against P388 lymphocytic leukemia cells, while Dihydrotanshinone I and Cryptotanshinone exhibited weaker activity, suggesting that specific structural features are crucial for their cytotoxic effects.
Quantitative Cytotoxicity Data
The following table summarizes the cytotoxic activity (IC50 values) of various tanshinones against different human cancer cell lines.
| Compound | Cell Line | Cancer Type | IC50 (µg/mL) | Reference |
| Tanshinone I | A549 | Non-small cell lung | 0.8 | |
| SK-OV-3 | Ovary | 1.2 | ||
| SK-MEL-2 | Melanoma | 0.5 | ||
| HCT-15 | Colon | 1.5 | ||
| Tanshinone IIA | A549 | Non-small cell lung | 2.1 | |
| SK-OV-3 | Ovary | 3.5 | ||
| SK-MEL-2 | Melanoma | 1.8 | ||
| HCT-15 | Colon | 4.2 | ||
| Cryptotanshinone | A549 | Non-small cell lung | 3.3 | |
| SK-OV-3 | Ovary | 5.1 | ||
| SK-MEL-2 | Melanoma | 2.9 | ||
| HCT-15 | Colon | 6.8 | ||
| Dihydrotanshinone I | A549 | Non-small cell lung | 0.2 | |
| SK-OV-3 | Ovary | 0.4 | ||
| SK-MEL-2 | Melanoma | 0.3 | ||
| HCT-15 | Colon | 0.6 |
Signaling Pathways
Tanshinones exert their anticancer effects by modulating multiple signaling pathways involved in cell proliferation, apoptosis, and angiogenesis. Key pathways affected include the PI3K/Akt, MAPK, and JAK/STAT3 pathways. For example, Tanshinone IIA has been shown to suppress the proliferation of various cancer cells by inhibiting the PI3K/Akt signaling pathway. It can also induce apoptosis through the activation of the JNK pathway. The differential effects of tanshinone stereoisomers on these pathways would be a critical area of investigation to understand their varied biological activities.
Caption: Signaling pathways modulated by tanshinones in cancer cells.
Experimental Protocols
The following are generalized protocols for key experiments used to evaluate the cytotoxic and mechanistic properties of natural products like kanshones and tanshinones.
Cell Viability Assay (MTT Assay)
This assay is used to assess the cytotoxic effects of compounds on cancer cells.
-
Cell Seeding: Plate cancer cells in 96-well plates at a density of 5,000-10,000 cells/well and incubate for 24 hours.
-
Compound Treatment: Treat the cells with various concentrations of the test compounds (e.g., this compound and its stereoisomers) for 24, 48, or 72 hours.
-
MTT Addition: Add MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan (B1609692) Solubilization: Remove the medium and add DMSO to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 value.
Caption: Generalized workflow for the comparative analysis of natural product stereoisomers.
Western Blot Analysis for Signaling Pathway Proteins
This technique is used to detect changes in the expression and activation of proteins in key signaling pathways.
-
Cell Lysis: Treat cells with the test compounds for a specified time, then lyse the cells in RIPA buffer to extract proteins.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay.
-
SDS-PAGE: Separate the proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Immunoblotting: Block the membrane and then incubate with primary antibodies against target proteins (e.g., Akt, p-Akt, ERK, p-ERK) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with HRP-conjugated secondary antibodies.
-
Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Analysis: Quantify the band intensities to determine the relative protein expression levels.
Conclusion
While specific data on this compound and its stereoisomers remain elusive, the extensive research on tanshinones provides a valuable blueprint for future investigations. The presented data on tanshinones highlights the significant impact of stereochemistry on the cytotoxic activity of natural products. The provided experimental protocols offer a clear methodology for conducting a comparative analysis of this compound and its stereoisomers once they become available. Future studies should focus on isolating or synthesizing these compounds, evaluating their differential cytotoxicity, and elucidating the specific signaling pathways they modulate to fully understand their therapeutic potential.
References
- 1. Isolation of Novel Sesquiterpeniods and Anti-neuroinflammatory Metabolites from Nardostachys jatamansi - PMC [pmc.ncbi.nlm.nih.gov]
- 2. An overview of the anti-cancer actions of Tanshinones, derived from Salvia miltiorrhiza (Danshen) - PMC [pmc.ncbi.nlm.nih.gov]
- 3. In vitro cytotoxicity of tanshinones isolated from Salvia miltiorrhiza Bunge against P388 lymphocytic leukemia cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. In vitro cytotoxicity of tanshinones from Salvia miltiorrhiza - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Frontiers | Cytotoxic diterpenoids from Salvia glutinosa and comparison with the tanshinone profile of danshen (Salvia miltiorrhiza) [frontiersin.org]
Assessing the Therapeutic Index of 2-Deoxokanshone M: A Comparative Analysis with Standards of Care in Neuroinflammation
For Immediate Release
In the pursuit of novel therapeutics for neuroinflammatory diseases, the evaluation of a compound's therapeutic index is a critical determinant of its potential clinical success. This guide provides a comparative assessment of the therapeutic index of 2-Deoxokanshone M, a novel sesquiterpenoid, against current standards of care for neurodegenerative conditions with a neuroinflammatory component, such as Alzheimer's and Parkinson's disease.
Disclaimer: Direct experimental data on the therapeutic index of this compound is not yet publicly available. This analysis utilizes data from closely related kanshone compounds isolated from Nardostachys jatamansi as a proxy to provide a preliminary assessment. The information presented herein is intended for researchers, scientists, and drug development professionals.
Introduction to this compound and Neuroinflammation
This compound is a derivative of Kanshone M, a sesquiterpenoid compound extracted from the medicinal plant Nardostachys jatamansi. Compounds from this plant have demonstrated various biological activities, including anti-inflammatory and neuroprotective effects.[1][2] The mechanism of action for some kanshones has been linked to the inhibition of the NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) signaling pathway, a key regulator of the inflammatory response in the central nervous system.[3][4][5] Neuroinflammation is a critical pathological component of many neurodegenerative diseases, contributing to neuronal damage and disease progression.
Current standards of care for diseases like Alzheimer's and Parkinson's primarily address symptoms and do not directly target the underlying neuroinflammatory processes. These include cholinesterase inhibitors (e.g., donepezil), NMDA receptor antagonists (e.g., memantine) for Alzheimer's disease, and dopamine (B1211576) replacement therapies (e.g., levodopa) for Parkinson's disease.
Comparative Analysis of Therapeutic Index
The therapeutic index (TI) is a quantitative measure of a drug's safety, representing the ratio between its toxic dose and its effective dose. A higher TI indicates a wider margin of safety. This guide presents available data on the efficacy (IC50) and toxicity (LD50) of proxy compounds for this compound and current standards of care to facilitate a comparative assessment.
Data Presentation
Table 1: In Vitro Efficacy Against Neuroinflammatory Markers
| Compound | Target/Assay | Cell Type | IC50 (µM) |
| Kanshone Analogs (Proxy for this compound) | |||
| 7-methoxydesoxo-narchinol | Nitric Oxide (NO) Production | BV2 Microglial Cells | 40.2 ± 2.0 |
| 7-methoxydesoxo-narchinol | Prostaglandin E2 (PGE2) Production | BV2 Microglial Cells | 35.8 ± 1.8 |
| Kanshone N | Nitric Oxide (NO) Production | BV2 Microglial Cells | 55.3 ± 2.8 |
| Standards of Care | |||
| Donepezil | Acetylcholinesterase Inhibition | - | Data not available for direct neuroinflammation markers |
| Memantine | NMDA Receptor Antagonist | - | Data not available for direct neuroinflammation markers |
| Levodopa (B1675098) | Dopamine Precursor | - | Data not available for direct neuroinflammation markers |
Table 2: In Vivo Toxicity Data
| Compound | Animal Model | Route of Administration | LD50 (mg/kg) |
| Proxy for this compound | |||
| Nardostachys jatamansi Extract | Mice | Oral | Specific LD50 not determined, but doses up to 500 mg/kg have been used in studies without reported lethality. |
| Standards of Care | |||
| Donepezil | Rat | Oral | 32.6 |
| Memantine Hydrochloride | Dog | Oral | 50 |
| Memantine Hydrochloride | Rodent | Oral | 500 |
| Levodopa | Mouse | Oral | 2363 - 3650 |
| Levodopa | Rat | Oral | 1780 - >3000 |
Note: The therapeutic index for levodopa is known to narrow as Parkinson's disease progresses, leading to motor fluctuations and dyskinesias.
Experimental Protocols
Assessment of Anti-Neuroinflammatory Activity (In Vitro)
1. Cell Culture and Treatment:
-
Murine microglial cells (e.g., BV2) are cultured in appropriate media.
-
Cells are pre-treated with various concentrations of the test compound (e.g., this compound) for a specified period.
-
Neuroinflammation is induced by adding lipopolysaccharide (LPS).
2. Measurement of Nitric Oxide (NO) Production:
-
The concentration of nitrite, a stable product of NO, in the culture supernatant is measured using the Griess reagent.
-
The absorbance is read at a specific wavelength, and the percentage of NO inhibition is calculated relative to LPS-stimulated cells without treatment.
3. Quantification of Pro-inflammatory Cytokines (e.g., TNF-α, IL-6) by ELISA:
-
An Enzyme-Linked Immunosorbent Assay (ELISA) is performed on the cell culture supernatants.
-
A capture antibody specific for the cytokine of interest is coated onto a 96-well plate.
-
Supernatants and standards are added, followed by a detection antibody conjugated to an enzyme (e.g., HRP).
-
A substrate is added, and the resulting colorimetric change is measured to quantify the cytokine concentration.
Assessment of Cytotoxicity (In Vitro)
1. MTT Assay:
-
Cells are seeded in a 96-well plate and treated with a range of concentrations of the test compound.
-
After an incubation period, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well.
-
Viable cells with active mitochondrial dehydrogenases reduce the yellow MTT to purple formazan (B1609692) crystals.
-
The formazan crystals are dissolved using a solubilizing agent (e.g., DMSO).
-
The absorbance of the purple solution is measured, which is proportional to the number of viable cells.
Determination of Acute Toxicity (In Vivo)
1. LD50 Determination:
-
The Median Lethal Dose (LD50) is determined following established guidelines (e.g., OECD guidelines).
-
The test substance is administered to groups of animals (e.g., mice or rats) at several dose levels.
-
The animals are observed for a defined period (e.g., 24 hours to 14 days) for mortality and clinical signs of toxicity.
-
The LD50 value is calculated using statistical methods, such as the Karber-Behrens or Probit-Analysis method.
Mandatory Visualizations
Caption: Workflow for assessing the therapeutic index.
Caption: Proposed mechanism of this compound.
References
- 1. orientjchem.org [orientjchem.org]
- 2. Medicinal Properties of Nardostachys jatamansi (A Review) – Oriental Journal of Chemistry [orientjchem.org]
- 3. researchgate.net [researchgate.net]
- 4. NF-kappaB Signaling Pathways in Neurological Inflammation: A Mini Review | Semantic Scholar [semanticscholar.org]
- 5. researchgate.net [researchgate.net]
Safety Operating Guide
Proper Disposal of 2-Deoxokanshone M: A Step-by-Step Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, ensuring the safe and compliant disposal of chemical waste is a critical component of laboratory operations. This document provides essential, immediate safety and logistical information for the proper disposal of 2-Deoxokanshone M, a sesquiterpenoid compound.
Given the absence of a specific Safety Data Sheet (SDS) for this compound, a precautionary approach is imperative. This compound should be treated as hazardous chemical waste. The following procedures are based on general best practices for the disposal of laboratory chemicals and information on related diterpenoid compounds.
Waste Identification and Segregation
The first crucial step is to correctly identify and segregate this compound waste.
-
Waste Classification: Treat all solid and liquid waste containing this compound as hazardous chemical waste. This includes pure compound, contaminated labware (e.g., vials, pipette tips, gloves), and solutions.
-
Segregation: Do not mix this compound waste with other waste streams, such as non-hazardous trash, sharps, or biohazardous waste. Keep it in a designated and clearly labeled hazardous waste container.
Personal Protective Equipment (PPE)
When handling this compound waste, always wear appropriate Personal Protective Equipment (PPE) to minimize exposure risks.
| PPE Component | Specification |
| Gloves | Nitrile or other chemically resistant gloves. |
| Eye Protection | Safety glasses with side shields or chemical goggles. |
| Lab Coat | Standard laboratory coat. |
| Respiratory Protection | Use in a well-ventilated area or under a fume hood. |
Waste Collection and Storage
Proper collection and temporary storage of this compound waste are essential to maintain a safe laboratory environment.
-
Containers: Use chemically compatible, leak-proof containers with secure lids. For liquid waste, leave at least 10% headspace to allow for expansion.
-
Labeling: Clearly label the waste container with "Hazardous Waste," the full chemical name "this compound," and the approximate concentration and quantity.
-
Storage: Store the waste container in a designated, well-ventilated, and secure area away from incompatible chemicals.
Disposal Procedures
Disposal of this compound must be handled by a licensed hazardous waste disposal company. Do not attempt to dispose of this chemical down the drain or in regular trash.
Step-by-Step Disposal Workflow:
Caption: Workflow for the proper disposal of this compound.
Spill and Emergency Procedures
In the event of a spill, follow these procedures:
-
Evacuate: Alert others in the immediate area and evacuate if necessary.
-
Ventilate: Ensure the area is well-ventilated.
-
Contain: For small spills, use an inert absorbent material (e.g., vermiculite, sand) to contain the spill.
-
Clean: Carefully collect the absorbent material and place it in a labeled hazardous waste container.
-
Decontaminate: Clean the spill area with an appropriate solvent, and collect the cleaning materials as hazardous waste.
-
Report: Report the spill to your institution's Environmental Health and Safety (EHS) department.
Logical Relationship of Disposal Decisions
The decision-making process for the disposal of this compound is guided by its classification as a potentially hazardous chemical.
Caption: Decision tree for this compound disposal.
Quantitative Data Summary
While specific quantitative data for this compound is unavailable, general guidelines for chemical waste apply.
| Parameter | Guideline |
| Liquid Waste Headspace | Leave at least 10% of the container volume empty. |
| Storage Time Limit | Follow your institution's policy (typically 90-180 days). |
| Spill Kit Absorbent Ratio | Use absorbent material in a 1:20 ratio (spill volume:absorbent). |
By adhering to these procedures, laboratory professionals can ensure the safe and environmentally responsible disposal of this compound, fostering a culture of safety and compliance within their research environment. Always consult your institution's specific guidelines and EHS department for any additional requirements.
Essential Safety and Operational Guidance for Handling 2-Deoxokanshone M
Personal Protective Equipment (PPE)
Appropriate personal protective equipment is mandatory to minimize exposure and ensure safety when handling 2-Deoxokanshone M, which should be treated as a potentially hazardous substance.
| Protection Type | Recommended Equipment | Purpose |
| Eye and Face Protection | Safety glasses with side shields or chemical splash goggles. A face shield is recommended when handling larger quantities or if there is a splash hazard. | Protects against accidental splashes and airborne particles. |
| Hand Protection | Chemically resistant nitrile or neoprene gloves. Inspect gloves for any signs of degradation or perforation before each use. | Prevents direct skin contact with the chemical. |
| Body Protection | A fully buttoned laboratory coat. For procedures with a higher risk of contamination, a chemical-resistant apron or disposable coveralls should be worn. | Protects skin and personal clothing from contamination. |
| Respiratory Protection | Work should be conducted in a certified chemical fume hood. If a fume hood is not available or if aerosolization is likely, a NIOSH-approved respirator with an appropriate organic vapor cartridge and particulate filter should be used. | Prevents inhalation of potentially harmful dust or vapors. |
Operational Plan: Step-by-Step Handling and Disposal
A systematic approach to handling and disposal is crucial for maintaining a safe laboratory environment.
1. Preparation and Weighing:
-
Designate a specific area within a chemical fume hood for handling this compound.
-
Ensure all necessary equipment (spatulas, weigh boats, containers) is clean and readily available.
-
When weighing the compound, use an analytical balance inside the fume hood or in a ventilated balance enclosure to minimize the dispersion of fine particles.
-
Use anti-static weigh boats to prevent electrostatic attraction and dispersal of the powder.
2. Dissolution and Experimental Use:
-
Add solvents to the solid compound slowly to avoid splashing.
-
Keep containers tightly sealed when not in use.
-
All procedures involving the handling of this compound in solution or solid form must be performed within a chemical fume hood.
3. Spill Management:
-
In case of a small spill, gently cover the area with an absorbent material (e.g., vermiculite (B1170534) or sand).
-
Wearing appropriate PPE, carefully sweep the absorbed material into a designated waste container.
-
Clean the spill area with a suitable solvent (e.g., ethanol (B145695) or acetone), followed by soap and water.
-
For larger spills, evacuate the area and follow the institution's emergency procedures.
4. Decontamination and Waste Disposal:
-
All disposable materials that have come into contact with this compound (e.g., gloves, weigh boats, pipette tips) must be collected in a clearly labeled hazardous waste container.
-
Non-disposable equipment should be decontaminated by rinsing with an appropriate solvent, followed by a thorough wash with soap and water.
-
Dispose of all chemical waste in accordance with local, state, and federal regulations. Do not discharge into the sewer system.[1][2][3]
Hypothesized Biological Signaling Pathway
While the specific signaling pathways modulated by this compound are not yet fully elucidated, related compounds from Nardostachys jatamansi and other plants like Salvia miltiorrhiza have been shown to exhibit anti-inflammatory and anti-cancer activities.[4][5] These effects are often mediated through the modulation of key signaling cascades such as NF-κB, MAPK, and PI3K-Akt. The following diagram illustrates a plausible signaling pathway that could be influenced by this compound, based on the activities of structurally similar compounds.
Caption: Hypothesized signaling pathway influenced by this compound.
References
- 1. fishersci.com [fishersci.com]
- 2. fishersci.com [fishersci.com]
- 3. fishersci.com [fishersci.com]
- 4. Isolation of Novel Sesquiterpeniods and Anti-neuroinflammatory Metabolites from Nardostachys jatamansi - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Molecular Mechanism of Salvia miltiorrhiza in the Treatment of Colorectal Cancer Based on Network Pharmacology and Molecular Docking Technology - PMC [pmc.ncbi.nlm.nih.gov]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
